molecular formula C29H37Cl3N6O B10762261 A 419259 trihydrochloride

A 419259 trihydrochloride

Número de catálogo: B10762261
Peso molecular: 592.0 g/mol
Clave InChI: ALRMEQIQFCUAMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride is a high-purity chemical reagent designed exclusively for laboratory research applications. This specialized pyrrolo[2,3-d]pyrimidine derivative represents a valuable tool compound for cancer research, kinase profiling, and targeted drug discovery initiatives. Research Applications & Value: This compound is primarily utilized as a potent and selective kinase inhibitor in biochemical and cellular assays. Its core research value lies in investigating signal transduction pathways, particularly those mediated by specific protein kinase families implicated in oncogenesis and cellular proliferation. Researchers employ this reagent in target validation studies, mechanism-of-action investigations, and high-throughput screening campaigns aimed at identifying novel therapeutic approaches for cancer and other proliferative diseases. Mechanism of Action: The compound functions through ATP-competitive inhibition of specific kinase targets, effectively blocking phosphorylation events and subsequent downstream signaling. The pyrrolo[2,3-d]pyrimidine scaffold serves as a privileged structure in kinase inhibitor design, while the 4-(4-methylpiperazin-1-yl)cyclohexyl moiety enhances solubility and pharmacokinetic properties. The trihydrochloride salt form ensures improved stability and handling characteristics for research applications. Handling & Quality: This product is provided as a characterized solid with documented purity exceeding 95% by HPLC and structural confirmation via NMR and mass spectrometry. Appropriate storage conditions and handling procedures should be followed to maintain compound integrity. As with all research reagents, researchers should conduct appropriate dose-response studies to establish optimal concentrations for their specific experimental systems. Intended Use Statement: This product is labeled "For Research Use Only" in accordance with regulatory guidelines . It is exclusively intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or human use. Researchers are responsible for ensuring compliance with all applicable regulations regarding the handling and use of chemical substances.

Propiedades

IUPAC Name

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRMEQIQFCUAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37Cl3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of A-419259 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-419259 trihydrochloride, a second-generation pyrrolo-pyrimidine derivative, has emerged as a potent inhibitor of the Src family of non-receptor tyrosine kinases. This technical guide provides an in-depth exploration of its mechanism of action, detailing its primary molecular targets, downstream signaling consequences, and its effects on cellular processes. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a comprehensive understanding for researchers in oncology, immunology, and drug discovery.

Core Mechanism of Action: Targeting the Src Family Kinases

A-419259 trihydrochloride exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of Src family kinases (SFKs).[1][2] This family of proto-oncogenic non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[2] The primary targets of A-419259 include several members of the Src family, with high potency against Src, Lck, Lyn, and Hck.[3][4]

By binding to the ATP pocket of these kinases, A-419259 effectively blocks the transfer of a phosphate group from ATP to tyrosine residues on their substrates. This inhibition of kinase activity disrupts the downstream signaling cascades that are often aberrantly activated in various cancers, particularly in Chronic Myelogenous Leukemia (CML).[5]

Kinase Inhibitory Profile

A-419259 is a potent and selective inhibitor of Src family kinases. Its inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. The compound demonstrates significant selectivity for SFKs over other tyrosine kinases such as c-Abl and serine/threonine kinases like PKC.[3]

Target KinaseIC50 (nM)Selectivity vs. c-AblSelectivity vs. PKC
Src 9[5][6][7][8][9]~333-fold>3667-fold
Lck <3[5][6][7][8][9]>1000-fold>11000-fold
Lyn <3[5][6][7][8][9]>1000-fold>11000-fold
Hck 11.26[3]~266-fold>2930-fold
c-Abl 3,000[3]-
PKC >33,000[3]-

Downstream Signaling Consequences

The inhibition of Src family kinases by A-419259 leads to the disruption of key signaling pathways that are critical for the survival and proliferation of cancer cells. One of the most well-documented contexts is in CML, where the Bcr-Abl oncoprotein constitutively activates SFKs.

G Figure 1. A-419259 Signaling Pathway Inhibition A419259 A-419259 trihydrochloride SFKs Src Family Kinases (Src, Lck, Lyn, Hck) A419259->SFKs Proliferation Cell Proliferation A419259->Proliferation Apoptosis Apoptosis A419259->Apoptosis Downstream Downstream Substrates SFKs->Downstream Survival Cell Survival SFKs->Survival BcrAbl Bcr-Abl BcrAbl->SFKs Downstream->Proliferation Downstream->Survival

Figure 1. A-419259 Signaling Pathway Inhibition

As depicted in Figure 1, in CML cells, the Bcr-Abl fusion protein leads to the constitutive activation of SFKs. These activated kinases then phosphorylate a host of downstream substrates, leading to increased cell proliferation and survival. A-419259 directly inhibits SFKs, thereby blocking these downstream signals and leading to a reduction in proliferation and the induction of apoptosis.

Cellular Effects of A-419259 Trihydrochloride

The inhibition of SFK-mediated signaling by A-419259 translates into significant anti-cancer effects at the cellular level, particularly in hematological malignancies.

Inhibition of Cell Proliferation

A-419259 has been shown to potently inhibit the proliferation of various cancer cell lines, especially those dependent on Bcr-Abl signaling.

Cell LineCancer TypeIC50 (µM)
K-562 Chronic Myelogenous Leukemia (Ph+)0.1 - 0.3[3][5]
Meg-01 Chronic Myelogenous Leukemia (Ph+)0.1[5][6][7]
DAGM/Bcr-Abl Murine Myeloid Leukemia0.1 - 0.3 (in the absence of IL-3)[6][7]
Induction of Apoptosis

In addition to inhibiting proliferation, A-419259 is a potent inducer of apoptosis in CML cell lines.[5][6][7] This programmed cell death is a key mechanism through which the compound eliminates cancerous cells. Treatment of K-562 cells with A-419259 leads to a dose-dependent increase in apoptosis.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of A-419259.

In Vitro Kinase Assay (Representative Protocol)

This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.

G Figure 2. In Vitro Kinase Assay Workflow start Start prep_inhibitor Prepare serial dilutions of A-419259 start->prep_inhibitor incubate_inhibitor Incubate kinase mix with A-419259 prep_inhibitor->incubate_inhibitor prep_kinase Prepare kinase reaction mix (Kinase, Substrate, Buffer) prep_kinase->incubate_inhibitor initiate_reaction Initiate reaction with ATP incubate_inhibitor->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction detect_phos Detect substrate phosphorylation stop_reaction->detect_phos analyze Analyze data and calculate IC50 detect_phos->analyze end End analyze->end

Figure 2. In Vitro Kinase Assay Workflow

Materials:

  • Recombinant human Src, Lck, or Lyn kinase

  • Kinase-specific peptide substrate (e.g., cdc2-derived peptide for Src)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • A-419259 trihydrochloride

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare serial dilutions of A-419259 trihydrochloride in the kinase reaction buffer.

  • In a 96-well plate, add the diluted inhibitor to the appropriate wells.

  • Prepare a master mix containing the recombinant kinase and its peptide substrate in the kinase reaction buffer.

  • Add the kinase/substrate master mix to each well containing the inhibitor.

  • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that depletes the remaining ATP).

  • Add the detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to measure the effect of A-419259 on the proliferation of K-562 cells.

Materials:

  • K-562 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • A-419259 trihydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed K-562 cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of A-419259 trihydrochloride in culture medium.

  • Add 100 µL of the diluted compound to the appropriate wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in K-562 cells treated with A-419259 using flow cytometry.

G Figure 3. Apoptosis Assay Workflow start Start treat_cells Treat K-562 cells with A-419259 start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend stain Stain with FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Figure 3. Apoptosis Assay Workflow

Materials:

  • K-562 cells

  • RPMI-1640 medium with 10% FBS

  • A-419259 trihydrochloride

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed K-562 cells in a 6-well plate and treat with various concentrations of A-419259 for 24-48 hours.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Conclusion

A-419259 trihydrochloride is a potent and selective inhibitor of the Src family of kinases. Its mechanism of action involves the direct inhibition of SFK activity, leading to the disruption of downstream signaling pathways crucial for cancer cell proliferation and survival. This results in the potent inhibition of cell growth and the induction of apoptosis in sensitive cancer cell lines, particularly those associated with Chronic Myelogenous Leukemia. The detailed protocols provided in this guide offer a framework for the further investigation and characterization of A-419259 and other kinase inhibitors in a research and drug development setting.

References

A-419259 Trihydrochloride: A Potent Inhibitor of Src Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride, also known as RK-20449, is a potent, second-generation pyrrolo-pyrimidine inhibitor with high selectivity for the Src family of non-receptor tyrosine kinases (SFKs).[1][2] Members of the Src family, including Src, Lck, Lyn, and Hck, are crucial regulators of a multitude of cellular processes such as proliferation, differentiation, survival, and migration.[3][4] Dysregulation of SFK activity has been implicated in the pathogenesis of various human malignancies, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[5][6] A-419259 exerts its biological effects by blocking the kinase activity of SFKs, thereby interfering with downstream signaling pathways essential for tumor cell growth and survival.[2][5] This technical guide provides a comprehensive overview of the biochemical and cellular activity of A-419259, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Data Presentation

Biochemical Activity of A-419259 Trihydrochloride

The inhibitory activity of A-419259 has been quantified against a panel of kinases, demonstrating high potency for Src family members and selectivity over other kinases such as Abl.

Kinase TargetIC50 (nM)Reference
Src9[1][7][8]
Lck<3[1][7][9]
Lyn<3[1][7][9]
Hck0.43 - 11.26[9][10]
Abl3000[1][9]
PKC>33,000[9]
Cellular Activity of A-419259 Trihydrochloride

A-419259 has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those dependent on SFK signaling.

Cell LineAssay TypeIC50 / GI50 (µM)Reference
K-562 (CML)Proliferation Inhibition / Apoptosis Induction0.1 - 0.3[1][2][9]
Meg-01 (CML)Proliferation Inhibition0.1[1][2]
DAGM/Bcr-AblProliferation Inhibition0.1 - 0.3[1]
MV4-11 (AML)Growth Inhibition0.04[1]
CML CD34+ Progenitor CellsProliferation Inhibition / Apoptosis InductionDose-dependent[5]

Experimental Protocols

ELISA-Based Src Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of A-419259 against Src family kinases.

Materials:

  • 96-well ELISA plates

  • Poly(Glu,Tyr) 4:1 substrate

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.1% Tween-20 (PBS-T)

  • A-419259 trihydrochloride dilutions

  • Recombinant Src family kinase (e.g., Src, Lck, Lyn)

  • Kinase Assay Buffer (250 mM Mopso, pH 6.75, 10 mM MgCl₂, 2 mM MnCl₂, 2.5 mM DTT, 0.02% BSA, 2 mM Na₃VO₄, 5% DMSO)[7]

  • 5 µM ATP[7]

  • Anti-phosphotyrosine antibody (e.g., P-Tyr-100)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well ELISA plate with 200 µg/mL Poly(Glu,Tyr) 4:1 substrate in PBS for 1 hour at 37°C.[7]

  • Wash the plate three times with PBS-T.[7]

  • Prepare serial dilutions of A-419259 in kinase assay buffer.

  • Add the A-419259 dilutions to the wells.

  • Add the appropriate recombinant Src family kinase to the wells.

  • Initiate the kinase reaction by adding ATP to a final concentration of 5 µM.[7]

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Wash the plate three times with PBS-T.

  • Add a specific anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with PBS-T.

  • Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with PBS-T.

  • Add TMB substrate and incubate in the dark until color develops.

  • Stop the reaction by adding Stop Solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation/Viability Assay (AlamarBlue® or CellTiter-Blue®)

This protocol describes a method to assess the effect of A-419259 on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K-562)

  • Complete cell culture medium

  • 96-well cell culture plates

  • A-419259 trihydrochloride dilutions

  • AlamarBlue® or CellTiter-Blue® reagent

  • Fluorescence or absorbance plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[8][11]

  • Prepare serial dilutions of A-419259 in complete cell culture medium.

  • Remove the old medium and add the medium containing the different concentrations of A-419259 to the wells. Include vehicle-only controls.

  • Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Add AlamarBlue® or CellTiter-Blue® reagent to each well, typically 10% of the well volume.[8]

  • Incubate for 1-4 hours at 37°C, protected from light.[7]

  • Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.

Western Blotting for Src Family Kinase Phosphorylation

This protocol details the detection of changes in the phosphorylation status of Src family kinases and their downstream targets in response to A-419259 treatment.

Materials:

  • Cancer cell line of interest

  • A-419259 trihydrochloride

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Src family (Tyr416), anti-total Src, anti-phospho-STAT5, anti-total-STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of A-419259 for the desired time.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin) and total protein levels.

Mandatory Visualizations

Src_Signaling_Pathway cluster_upstream Upstream Activation cluster_src Src Family Kinase cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinases (RTKs) Src Src RTK->Src Integrins Integrins Integrins->Src GPCRs GPCRs GPCRs->Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 FAK FAK Pathway Src->FAK Angiogenesis Angiogenesis Src->Angiogenesis Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation STAT3->Survival Migration Migration FAK->Migration A419259 A-419259 A419259->Src

Caption: A-419259 inhibits Src, blocking key downstream signaling pathways.

Bcr_Abl_Src_Pathway cluster_sfk Src Family Kinases cluster_effects Leukemogenic Effects Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Hck Hck Bcr_Abl->Hck Lyn Lyn Bcr_Abl->Lyn Fyn Fyn Bcr_Abl->Fyn STAT5 STAT5 Hck->STAT5 Lyn->STAT5 Fyn->STAT5 Proliferation Increased Proliferation STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition A419259 A-419259 A419259->Hck A419259->Lyn A419259->Fyn

Caption: A-419259 disrupts Bcr-Abl signaling by inhibiting Src family kinases.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ELISA) Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Proliferation_Assay Cell Proliferation/ Viability Assay (e.g., AlamarBlue) Selectivity_Profiling->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Proliferation_Assay->Apoptosis_Assay Western_Blot Western Blotting (Target Phosphorylation) Proliferation_Assay->Western_Blot Xenograft_Models Patient-Derived Xenograft (PDX) Mouse Models Apoptosis_Assay->Xenograft_Models Western_Blot->Xenograft_Models PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft_Models->PK_PD_Studies

Caption: Workflow for evaluating the efficacy of A-419259 as a kinase inhibitor.

References

A-419259 Trihydrochloride: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and biological evaluation of A-419259 trihydrochloride, a potent inhibitor of Src family kinases. The information is compiled from seminal research and presented for a scientific audience to facilitate further investigation and application in drug development.

Discovery and Core Properties

A-419259 trihydrochloride was identified as a second-generation pyrrolo[2,3-d]pyrimidine derivative with potent and selective inhibitory activity against Src family kinases (SFKs).[1] Its discovery was a significant step in understanding the role of these kinases in oncogenesis, particularly in the context of Chronic Myeloid Leukemia (CML).

Chemical Identity:

PropertyValue
Chemical Name 7-[trans-4-(4-Methyl-1-piperazinyl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidin-4-amine trihydrochloride
Molecular Formula C₂₉H₃₄N₆O · 3HCl
Molecular Weight 592.01 g/mol
CAS Number 1435934-25-0

Mechanism of Action: Inhibition of Src Family Kinases

A-419259 is an ATP-competitive inhibitor that targets the kinase domain of Src family members.[1] In the context of CML, the Bcr-Abl fusion protein is the primary driver of leukemogenesis. Bcr-Abl constitutively activates several downstream signaling pathways that promote cell proliferation and survival, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[2][3][4][5][6]

Src family kinases, particularly Hck, Lyn, and Fyn, act as crucial collaborators with Bcr-Abl in signal transduction.[2][7][8] They are activated by Bcr-Abl and, in turn, contribute to the activation of key downstream effectors like STAT5 and Erk.[1][9] A-419259 exerts its anti-leukemic effects by inhibiting these Src family kinases, thereby disrupting the Bcr-Abl signaling network and inducing apoptosis and cell cycle arrest in cancer cells.[1]

Below is a diagram illustrating the signaling pathway affected by A-419259.

Bcr-Abl and Src Kinase Signaling Pathway Inhibition by A-419259.

Chemical Synthesis

While it is established that A-419259 trihydrochloride is a synthetic compound, a detailed, step-by-step experimental protocol for its synthesis is not publicly available in the referenced scientific literature. The general synthesis of the pyrrolo[2,3-d]pyrimidine core often involves multi-step reactions, including Buchwald-Hartwig C-N cross-coupling reactions.

Quantitative Biological Data

The inhibitory activity of A-419259 has been quantified against various kinases and its effects on cancer cell lines have been determined.

Table 1: In Vitro Kinase Inhibitory Activity of A-419259

Target KinaseIC₅₀ (nM)
Hck0.43
Src9
Lck3
Lyn3

Table 2: Cellular Activity of A-419259

Cell LineCancer TypeEffectIC₅₀ (µM)
K-562Chronic Myeloid Leukemia (Ph+)Inhibition of Proliferation0.1 - 0.3
K-562Chronic Myeloid Leukemia (Ph+)Induction of ApoptosisPotent at ≥ 0.1
Meg-01Chronic Myeloid Leukemia (Ph+)Inhibition of Proliferation~ 0.1
DAGM/Bcr-AblMurine Myeloid LeukemiaInhibition of Proliferation (IL-3 independent)0.1 - 0.3

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of A-419259.

In Vitro Kinase Assay (ELISA-based)

This protocol describes the measurement of kinase activity and inhibition using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • His(6)-tagged purified kinases (e.g., Lck, Lyn, Src)

  • Poly(Glu,Tyr) 4:1 substrate

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.1% Tween-20 (PBS-T)

  • Kinase Assay Buffer (250 mM Mopso, pH 6.75, 10 mM MgCl₂, 2 mM MnCl₂, 2.5 mM DTT, 0.02% BSA, 2 mM Na₃VO₄, 5% DMSO, 5 µM ATP)

  • A-419259 dilutions

  • Anti-phosphotyrosine-HRP antibody conjugate

  • K-Blue TMB substrate

  • 96-well ELISA plates

Procedure:

  • Coat flat-bottom 96-well ELISA plates with 200 µg/mL solution of Poly(Glu,Tyr) 4:1 substrate in PBS for 1 hour at 37°C.

  • Wash the plates with PBS-T.

  • Add diluted A-419259 to the wells.

  • Add the appropriate enzyme in kinase assay buffer to the wells.

  • Incubate at room temperature for 20 minutes.

  • Wash the plates three times with PBS-T.

  • Add anti-phosphotyrosine-HRP antibody conjugate and incubate.

  • Wash the plates and add K-Blue TMB substrate for color development.

  • Read the absorbance at the appropriate wavelength.

Cellular Proliferation Assay (Calcein-AM)

This protocol outlines the measurement of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., K-562, Meg-01)

  • Complete cell culture medium

  • A-419259 stock solution in DMSO

  • 96-well plates

  • Calcein-AM

  • Fluorescent plate reader

Procedure:

  • Plate 10⁴ cells per well in 96-well plates.

  • Add various concentrations of A-419259 or vehicle control to the wells.

  • Incubate the plates at 37°C for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, centrifuge the plate at 1500 x g for 10 minutes.

  • Wash the cells with PBS.

  • Add calcein-AM to a final concentration of 1 µM to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence at 485 nm excitation and 530 nm emission.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection of apoptotic cells using flow cytometry.

Materials:

  • Cancer cell lines

  • A-419259

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of A-419259 for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

A-419259 trihydrochloride is a potent and selective inhibitor of Src family kinases with significant anti-proliferative and pro-apoptotic activity in cancer cells, particularly those driven by the Bcr-Abl oncoprotein. Its well-characterized mechanism of action and biological effects make it a valuable tool for research into Src kinase signaling and a promising scaffold for the development of novel anti-cancer therapeutics. Further investigation into its chemical synthesis and in vivo efficacy is warranted.

References

The Biological Activity of A-419259 Trihydrochloride in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs).[1] It has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in hematological malignancies such as Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML).[2][3] This technical guide provides a comprehensive overview of the biological activity of A-419259, summarizing key quantitative data, outlining its mechanism of action through signaling pathways, and detailing the experimental protocols used to elucidate its effects.

Quantitative Data Presentation

The biological activity of A-419259 has been quantified through various in vitro assays, demonstrating its potency against specific molecular targets and its efficacy in inhibiting cancer cell growth.

Table 1: In Vitro Inhibitory Activity of A-419259 against Src Family Kinases
KinaseIC50 (nM)
Hck0.43[2]
Lck<3[1][4][5][6][7]
Lyn<3[1][4][5][6][7]
Src9[1][4][5][6][7]
Table 2: In Vitro Anti-proliferative and Biological Activity of A-419259 in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Biological Effect
K-562Chronic Myeloid Leukemia (CML)0.1 - 0.3[1][7]Inhibition of proliferation, induction of apoptosis[1][4]
Meg-01Chronic Myeloid Leukemia (CML)~0.1[1][7]Inhibition of proliferation[4][6]
DAGM/Bcr-AblBcr-Abl transformed cells0.1 - 0.3[1][4][6]Inhibition of proliferation[1][4][6]
CML CD34+Chronic Myeloid Leukemia (CML) primary cellsNot specifiedSuppression of proliferation, induction of apoptosis[2][3]
AML Stem CellsAcute Myeloid Leukemia (AML)Not specifiedInhibition of proliferation in vitro and in vivo[2]

Mechanism of Action and Signaling Pathways

A-419259 exerts its anti-cancer effects primarily through the inhibition of Src family kinases, which are crucial downstream effectors in the signaling pathways of oncogenic drivers like Bcr-Abl in CML.[3] By inhibiting SFKs, A-419259 effectively blocks key signaling cascades that promote cell proliferation and survival.

In CML, the constitutively active Bcr-Abl tyrosine kinase activates multiple downstream pathways, including those mediated by SFKs such as Hck, Lyn, and Src.[3] These kinases, in turn, phosphorylate and activate further downstream targets, including Signal Transducer and Activator of Transcription 5 (STAT5) and the Extracellular signal-regulated kinase (Erk).[3] The activation of these pathways is critical for the proliferation and survival of CML cells.[3] A-419259, as a potent SFK inhibitor, disrupts this signaling cascade, leading to the inhibition of STAT5 and Erk activation, which results in cell cycle arrest and apoptosis.[3]

G cluster_0 cluster_1 cluster_2 cluster_3 Bcr_Abl Bcr-Abl (Oncogenic Tyrosine Kinase) SFKs Src Family Kinases (Hck, Lyn, Src) Bcr_Abl->SFKs STAT5 STAT5 SFKs->STAT5 Erk Erk SFKs->Erk Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival Erk->Survival A419259 A-419259 A419259->SFKs

Figure 1. A-419259 inhibits the Bcr-Abl signaling pathway.

Experimental Protocols

While the full-text publications detailing the specific experimental protocols for A-419259 were not accessible, the following are generalized methodologies for the key assays cited in the literature.

Kinase Inhibition Assay

The in vitro inhibitory activity of A-419259 against Src family kinases is typically determined using a kinase assay. A general procedure involves:

  • Reagents and Materials: Recombinant human Src family kinases, a suitable peptide substrate, ATP, and A-419259 at various concentrations.

  • Procedure:

    • The kinase, substrate, and varying concentrations of A-419259 are incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, often using a method like ELISA or a fluorescence-based assay.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of A-419259 on cancer cell lines are commonly assessed using a cell viability assay, such as the MTT or WST-1 assay.

  • Cell Culture: Cancer cell lines (e.g., K-562, Meg-01) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of A-419259 trihydrochloride.

    • After a specified incubation period (e.g., 72 hours), a reagent like MTT is added to each well.

    • The formazan product, which is proportional to the number of viable cells, is solubilized and the absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 value for cell proliferation is determined by plotting the percentage of cell viability against the inhibitor concentration.

Apoptosis Assay

The induction of apoptosis by A-419259 can be detected and quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

  • Cell Treatment: Cancer cells are treated with A-419259 at concentrations known to inhibit proliferation.

  • Staining: After treatment, cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis

To confirm the inhibition of signaling pathways, Western blotting is employed to measure the phosphorylation status of key proteins.

  • Cell Lysis: Cells treated with A-419259 are lysed to extract total protein.

  • Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Src, phospho-STAT5, phospho-Erk) and total protein as a loading control.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Summary

A-419259 trihydrochloride is a potent inhibitor of Src family kinases with significant anti-cancer activity, particularly in CML and AML. Its mechanism of action involves the disruption of the Bcr-Abl signaling pathway, leading to the inhibition of downstream effectors like STAT5 and Erk, which ultimately results in decreased cell proliferation and the induction of apoptosis. The quantitative data and pathway analysis presented in this guide underscore the potential of A-419259 as a therapeutic agent in the treatment of specific cancers.

References

A Technical Guide to the Pro-Apoptotic Effects of A 419259 Trihydrochloride via Src Family Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of A 419259 trihydrochloride, a potent pyrrolo-pyrimidine inhibitor of Src Family Kinases (SFKs). It details the compound's mechanism of action, focusing on its ability to induce apoptosis by disrupting key oncogenic signaling pathways. This guide consolidates quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the molecular pathways and experimental workflows involved.

Mechanism of Action: Inhibition of Src Family Kinases

This compound is a second-generation, broad-spectrum inhibitor designed for high selectivity and potency against Src Family Kinases (SFKs).[1] It demonstrates significant inhibitory activity against multiple members of this family, including Hck, Src, Lck, and Lyn.[2][3] In malignancies driven by aberrant kinase activity, such as Chronic Myelogenous Leukemia (CML), SFKs are critical intermediaries that transduce signals from the constitutively active Bcr-Abl fusion protein.[1][4]

By inhibiting SFKs, A 419259 effectively blocks downstream pro-survival and proliferative signaling cascades.[4] Notably, it has been shown to impede the activation of key effector pathways, including the Stat5 and Erk signaling pathways, which are essential for the oncogenic activity of Bcr-Abl.[4][5] The global inhibition of these pathways culminates in cell cycle arrest and the induction of apoptosis in cancer cells.[1][4][5]

The Bcr-Abl-SFK Signaling Axis and Apoptosis Induction

In CML, the Bcr-Abl oncoprotein promotes cell survival in part by activating SFKs, which in turn suppress the intrinsic (or mitochondrial) pathway of apoptosis. One proposed mechanism involves the SFK-dependent activation of the Ras-Raf-Mek-Erk pathway. Activated Erk can phosphorylate and trigger the proteasomal degradation of the pro-apoptotic BH3-only protein, Bik.[6] The degradation of Bik prevents it from neutralizing anti-apoptotic Bcl-2 family members, thereby inhibiting apoptosis.

A 419259 intervenes by inhibiting SFKs at the top of this cascade. This action prevents the downstream activation of Erk, leading to the stabilization of Bik. Stabilized Bik can then promote the activation of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death.

G cluster_0 cluster_1 cluster_2 cluster_3 Bcr-Abl Bcr-Abl Oncoprotein SFKs Src Family Kinases (Hck, Src, Lyn) Bcr-Abl->SFKs Activates STAT5 STAT5 SFKs->STAT5 Activates Ras Ras SFKs->Ras Bik Active Bik (Pro-Apoptotic) SFKs->Bik Indirectly Inhibits A419259 A 419259 A419259->SFKs Inhibition Survival Cell Proliferation & Survival STAT5->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Bik_p Phosphorylated Bik (Targeted for degradation) ERK->Bik_p Phosphorylates Bik_p->Survival Promotes (via Bik degradation) Apoptosis Intrinsic Apoptosis Bik->Apoptosis Induces

Caption: A 419259 inhibits SFKs, blocking pro-survival STAT5/ERK pathways and inducing apoptosis.

Quantitative Data Presentation

The inhibitory effects of A 419259 have been quantified across various kinases and cell lines. The following tables summarize this data for comparative analysis.

Table 1: Kinase Inhibitory Activity of A 419259
Target KinaseIC₅₀ Value (nM)Source(s)
Hck0.43
Lck< 3[2][3][7]
Lyn< 3[2][3][7]
Src9[2][3][7]
c-Abl3,000[8]
PKC> 33,000[8]

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Proliferation and Activity Inhibition by A 419259
Cell Line / TargetEffectIC₅₀ Value (µM)Source(s)
K-562 (CML)Proliferation Inhibition0.1 - 0.3[1][8]
Meg-01 (CML)Proliferation Inhibition~ 0.1[1][2]
DAGM/Bcr-AblProliferation Inhibition0.1 - 0.3[1][2]
CML Cell LinesOverall SFK Activity0.1 - 0.3[1]
K-562 (CML)Apoptosis InductionEffective at 0.3 - 1.0[4]
Primary CML CD34⁺ cellsProliferation Inhibition & ApoptosisDose-dependent[4][5]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of A 419259.

Protocol: Cell Viability Assessment (CellTiter-Blue® Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Plating: Seed cells (e.g., K-562) in a 96-well plate at a density of 1 x 10⁵ cells/ml in appropriate culture medium.

  • Compound Treatment: Add this compound at various concentrations (e.g., 0.01 µM to 10 µM) to triplicate wells. Include a vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified, 5% CO₂ incubator.

  • Reagent Addition: Add 20 µL of CellTiter-Blue® Viability Assay Reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Record fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

G start Start plate Plate Cells (96-well format) start->plate treat Add A 419259 (Dose Range) plate->treat incubate1 Incubate (e.g., 72h) treat->incubate1 add_reagent Add CellTiter-Blue® Reagent incubate1->add_reagent incubate2 Incubate (1-4h) add_reagent->incubate2 read Measure Fluorescence (560ex/590em) incubate2->read analyze Calculate Viability & IC₅₀ read->analyze end End analyze->end

Caption: Workflow for assessing cell viability after A 419259 treatment.
Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4]

  • Cell Culture and Treatment: Culture cells (e.g., K-562) and treat with A 419259 (e.g., 0.3 µM and 1.0 µM) and a vehicle control for a set time (e.g., 72 hours).[4]

  • Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation.

  • Washing: Wash cells twice with cold Phosphate-Buffered Saline (PBS).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL Propidium Iodide (PI) stock solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G start Start treat Treat Cells with A 419259 start->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V & PI harvest->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Apoptotic Populations analyze->quantify end End quantify->end

Caption: Experimental workflow for the detection of apoptosis via flow cytometry.
Protocol: Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of key signaling proteins like Stat5 and Erk.[4]

  • Cell Lysis: Treat cells with A 419259, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Stat5 or anti-phospho-Erk) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Stat5, total Erk, or a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

This compound is a powerful pro-apoptotic agent that acts through the targeted inhibition of Src Family Kinases. Its mechanism is particularly relevant in cancers like CML that are dependent on kinase-driven survival signals. By disrupting the Bcr-Abl-SFK-Erk/Stat5 signaling axis, A 419259 prevents the suppression of the intrinsic apoptotic machinery, leading to cancer cell death. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers investigating SFK inhibition as a therapeutic strategy.

References

The Impact of A-419259 Trihydrochloride on Cellular Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family kinases (SFKs). This document provides a comprehensive technical guide on the signaling pathways modulated by A-419259, with a primary focus on its role in Chronic Myelogenous Leukemia (CML). We will delve into its mechanism of action, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for assessing its effects. Visual representations of the key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological impact.

Introduction

A-419259 trihydrochloride has emerged as a significant tool in cancer research, particularly for its potent inhibitory action against Src family kinases (SFKs).[1][2] These non-receptor tyrosine kinases are crucial transducers of extracellular signals that regulate cell proliferation, survival, differentiation, and migration. In hematological malignancies like Chronic Myelogenous Leukemia (CML), the constitutively active Bcr-Abl fusion protein drives oncogenesis, in part through the activation of SFKs.[2][3] A-419259's ability to selectively target these kinases makes it a valuable compound for both basic research and as a potential therapeutic agent.

Mechanism of Action

A-419259 is an ATP-competitive inhibitor that targets the kinase domain of SFKs.[4] By binding to the ATP-binding pocket, it prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling. Its high affinity and selectivity for SFKs, including Src, Lck, Lyn, and Hck, underpin its biological activity.[2][3]

Signaling Pathways Affected by A-419259

The primary signaling cascade disrupted by A-419259 is the Bcr-Abl pathway in CML. Bcr-Abl relies on SFKs to mediate its oncogenic signals. Inhibition of SFKs by A-419259 leads to the downregulation of key downstream effectors, including STAT5 and Erk.[3]

  • Bcr-Abl/SFK/STAT5 Axis: Hck, a member of the Src family, has been shown to couple Bcr-Abl to the activation of STAT5, a transcription factor crucial for myeloid leukemia cell survival. A-419259 effectively blocks this activation, leading to growth arrest and apoptosis.[3]

  • Bcr-Abl/SFK/Erk Pathway: The Ras-Raf-MEK-Erk (MAPK) pathway is another critical downstream target. A-419259-mediated inhibition of SFKs results in a dose-dependent reduction in Erk phosphorylation, thereby impeding proliferation.

  • mTORC-1/S6K and FAK Signaling: Research has also linked the activity of SFKs Hck and Fgr to the mTORC-1/p70 S6 ribosomal protein kinase (S6K) and focal adhesion kinase (FAK) signaling pathways.[4] These pathways are involved in cell growth, proliferation, and adhesion.

Below is a diagram illustrating the primary signaling pathways affected by A-419259.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl SFKs (Src, Hck, Lyn) SFKs (Src, Hck, Lyn) Bcr-Abl->SFKs (Src, Hck, Lyn) activates STAT5 STAT5 SFKs (Src, Hck, Lyn)->STAT5 activates Ras Ras SFKs (Src, Hck, Lyn)->Ras activates mTORC1 mTORC1 SFKs (Src, Hck, Lyn)->mTORC1 FAK FAK SFKs (Src, Hck, Lyn)->FAK Survival Survival STAT5->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Proliferation Erk->Proliferation A-419259 A-419259 A-419259->SFKs (Src, Hck, Lyn) inhibits Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Caption: A-419259 inhibits SFKs, blocking Bcr-Abl signaling.

Quantitative Data

The potency of A-419259 has been quantified against various kinases and cell lines, primarily through the determination of IC50 values (the concentration of inhibitor required to reduce enzyme activity or cell viability by 50%).

TargetIC50 Value
Src9 nM
Lck<3 nM
Lyn<3 nM
Hck0.43 nM - 11.26 nM
c-Abl3,000 nM
PKC>33 µM

Table 1: Kinase Inhibition by A-419259 [2][3]

Cell LineCell TypeIC50 Value
K-562CML, Philadelphia chromosome +0.1 - 0.3 µM
Meg-01CML, Philadelphia chromosome +~0.1 µM
DAGM/Bcr-AblMurine myeloid, Bcr-Abl transformed0.1 - 0.3 µM (in absence of IL-3)
TF-1Erythroleukemia, Philadelphia chromosome -No inhibition
HELErythroleukemia, Philadelphia chromosome -No inhibition

Table 2: Cellular Proliferation Inhibition by A-419259 [3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of A-419259.

In Vitro Kinase Assay (ELISA-based)

This protocol is used to determine the IC50 of A-419259 against purified kinases.

Materials:

  • 96-well ELISA plates

  • Poly(Glu,Tyr) 4:1 substrate

  • Phosphate-buffered saline (PBS)

  • PBS with 0.1% Tween-20 (PBS-T)

  • Purified kinases (e.g., Src, Lck, Lyn)

  • Kinase assay buffer (250 mM Mopso, pH 6.75, 10 mM MgCl2, 2 mM MnCl2, 2.5 mM DTT, 0.02% BSA, 2 mM Na3VO4, 5% DMSO, 5 µM ATP)

  • A-419259 trihydrochloride dilutions

  • Anti-phosphotyrosine-HRP antibody

  • K-Blue TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Plate reader

Procedure:

  • Coat 96-well ELISA plates with 200 µg/mL Poly(Glu,Tyr) substrate in PBS for 1 hour at 37°C.

  • Wash plates three times with PBS-T.

  • Add serial dilutions of A-419259 to the wells.

  • Add the appropriate purified kinase in kinase assay buffer to each well.

  • Incubate at room temperature for 20 minutes.

  • Wash plates three times with PBS-T.

  • Add anti-phosphotyrosine-HRP antibody and incubate as recommended by the manufacturer.

  • Wash plates three times with PBS-T.

  • Add K-Blue TMB substrate and incubate until color develops.

  • Add stop solution.

  • Read absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate IC50 values by plotting inhibitor concentration versus percentage of kinase activity.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Coat Plate Coat Plate Wash Plate Wash Plate Coat Plate->Wash Plate Add Inhibitor Add Inhibitor Wash Plate->Add Inhibitor Add Kinase Add Kinase Add Inhibitor->Add Kinase Incubate Incubate Add Kinase->Incubate Wash Plate 2 Wash Plate 2 Incubate->Wash Plate 2 Add Antibody Add Antibody Wash Plate 2->Add Antibody Wash Plate 3 Wash Plate 3 Add Antibody->Wash Plate 3 Add Substrate Add Substrate Wash Plate 3->Add Substrate Read Plate Read Plate Add Substrate->Read Plate

Caption: Workflow for an ELISA-based in vitro kinase assay.

Cell Proliferation Assay (Calcein-AM)

This assay measures the number of viable cells in a population.

Materials:

  • 96-well cell culture plates

  • CML cell lines (e.g., K-562)

  • Appropriate cell culture medium

  • A-419259 trihydrochloride

  • Calcein-AM

  • Fluorescent plate reader

Procedure:

  • Seed 1 x 10^4 cells per well in a 96-well plate.

  • Add various concentrations of A-419259 or vehicle control to the wells.

  • Incubate the plates at 37°C for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, centrifuge the plate to pellet the cells.

  • Wash the cells with PBS.

  • Add Calcein-AM to a final concentration of 1 µM to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read fluorescence at 485 nm excitation and 530 nm emission.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control.

Apoptosis Assay (Caspase-3/-7 Activity)

This assay quantifies apoptosis by measuring the activity of executioner caspases.

Materials:

  • 96-well cell culture plates

  • CML cell lines (e.g., K-562)

  • Appropriate cell culture medium

  • A-419259 trihydrochloride

  • Apo-ONE® Homogeneous Caspase-3/-7 Assay kit (or equivalent)

  • Luminescent plate reader

Procedure:

  • Seed cells and treat with A-419259 as described in the cell proliferation assay.

  • At the desired time point, add the Caspase-3/-7 reagent to each well according to the manufacturer's instructions.

  • Incubate at room temperature for the recommended time.

  • Measure luminescence using a plate reader.

  • Calculate the fold increase in caspase activity relative to the vehicle control.

Conclusion

A-419259 trihydrochloride is a powerful research tool for dissecting the role of Src family kinases in cellular signaling, particularly in the context of Bcr-Abl-driven malignancies. Its potent and selective inhibitory activity against SFKs leads to the suppression of key pro-survival and proliferative pathways, including the STAT5 and Erk pathways, ultimately inducing apoptosis in sensitive cancer cells. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted effects of this compound and to explore its potential in the development of novel cancer therapeutics.

References

A-419259 Trihydrochloride: A Technical Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1] This family of kinases, which includes Src, Lck, Lyn, and Hck, plays a crucial role in various cellular processes such as proliferation, differentiation, survival, and migration. Dysregulation of SFK activity has been implicated in the pathogenesis of several human malignancies, particularly in hematological cancers like Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML).[2][3] A-419259 has emerged as a valuable tool for investigating the roles of SFKs in these diseases and as a potential therapeutic agent. This technical guide provides a comprehensive overview of A-419259 trihydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on relevant signaling pathways.

Core Concepts: Mechanism of Action

A-419259 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain of SFKs, thereby preventing the phosphorylation of their downstream substrates.[4] This blockade of signal transduction ultimately leads to the inhibition of cellular processes that are dependent on SFK activity. Notably, A-419259 demonstrates high selectivity for Src family kinases over other tyrosine kinases like c-Abl and PKC.[5]

The inhibitor has been shown to effectively block the proliferation of cancer cells and induce apoptosis, particularly in Philadelphia chromosome-positive (Ph+) CML cell lines such as K-562 and Meg-01.[1][5] It also demonstrates efficacy in inhibiting the proliferation of AML stem cells both in laboratory settings and in animal models.[6]

Quantitative Data Summary

The following tables summarize the key inhibitory concentrations (IC50) of A-419259 trihydrochloride against various kinases and cell lines, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Activity of A-419259 against Src Family Kinases

KinaseIC50 (nM)
Hck0.43[6]
Lck<3[7]
Lyn<3[7]
Src9[7]

Table 2: Inhibitory Activity of A-419259 against Other Kinases

KinaseIC50 (nM)
c-Abl3000[5]
PKC>33,000[5]

Table 3: Cellular Activity of A-419259 in Leukemia Cell Lines

Cell LineDiseaseIC50 (µM)
K-562CML0.1 - 0.3[1]
Meg-01CML0.1[1]
DAGM/Bcr-AblCML0.1 - 0.3[1]

Signaling Pathways

A-419259 exerts its effects by modulating key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades affected by this inhibitor.

Bcr_Abl_Src_Signaling_in_CML cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active) Src_Family_Kinases Src Family Kinases (Hck, Lyn, Fyn) Bcr_Abl->Src_Family_Kinases STAT5 STAT5 Src_Family_Kinases->STAT5 Ras Ras Src_Family_Kinases->Ras Proliferation_Survival Gene Expression (Proliferation, Survival) STAT5->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival A419259 A-419259 A419259->Src_Family_Kinases

Bcr-Abl/Src Signaling Pathway in CML.

Hck_Signaling_in_AML cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Hck Hck Growth_Factor_Receptor->Hck PI3K PI3K Hck->PI3K Ras Ras Hck->Ras Akt Akt PI3K->Akt Cell_Survival_Proliferation Gene Expression (Cell Survival, Proliferation) Akt->Cell_Survival_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival_Proliferation A419259 A-419259 A419259->Hck

Hck Signaling Pathway in AML.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of A-419259 against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Hck, Src)

  • Kinase-specific peptide substrate

  • A-419259 trihydrochloride

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well plates

  • Plate reader for detecting phosphorylation (e.g., luminescence-based ADP detection)

Procedure:

  • Prepare a serial dilution of A-419259 in DMSO, and then dilute further in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, the peptide substrate, and the diluted A-419259 or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of substrate phosphorylation using a suitable detection method, such as an ADP-Glo™ Kinase Assay.

  • Calculate the percentage of kinase inhibition for each A-419259 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare A-419259 Serial Dilutions Start->Prep_Inhibitor Add_Reagents Add Kinase, Substrate, and A-419259 to Plate Prep_Inhibitor->Add_Reagents Start_Reaction Initiate Reaction with ATP Add_Reagents->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction & Measure Phosphorylation Incubate->Stop_Reaction Analyze Calculate IC50 Stop_Reaction->Analyze End End Analyze->End

In Vitro Kinase Assay Workflow.
Cell Proliferation Assay (CellTiter-Blue® Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Leukemia cell lines (e.g., K-562, CD34+ CML primary cells)

  • Complete cell culture medium

  • A-419259 trihydrochloride

  • 96-well clear-bottom black plates

  • CellTiter-Blue® Cell Viability Assay reagent

  • Plate reader capable of measuring fluorescence (560nm excitation/590nm emission)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in complete culture medium.[3]

  • Prepare serial dilutions of A-419259 and add them to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.[3]

  • Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions.

  • Incubate for an additional 1-4 hours.

  • Measure the fluorescence at 560nm excitation and 590nm emission using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Leukemia cell lines

  • Complete cell culture medium

  • A-419259 trihydrochloride

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at a density of 1 x 10^5 cells/mL.[3]

  • Treat the cells with various concentrations of A-419259 or a vehicle control.

  • Incubate the plate for a specified duration (e.g., 16 hours).[3]

  • Equilibrate the plate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a luminometer.

  • Express the results as the fold increase in caspase activity compared to the vehicle-treated control.

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Leukemia Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with A-419259 Seed_Cells->Treat_Cells Incubate Incubate at 37°C Treat_Cells->Incubate Add_Reagent Add Assay Reagent (e.g., CellTiter-Blue or Caspase-Glo) Incubate->Add_Reagent Incubate_RT Incubate at Room Temp Add_Reagent->Incubate_RT Measure_Signal Measure Fluorescence or Luminescence Incubate_RT->Measure_Signal Analyze Analyze Data Measure_Signal->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Selectivity Profile of A-419259 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride, also known as RK-20449, is a potent, second-generation pyrrolopyrimidine inhibitor of the Src family kinases (SFKs).[1][2] This technical guide provides a comprehensive overview of its selectivity profile, mechanism of action, and the experimental protocols used for its characterization. A-419259 has demonstrated significant activity in blocking proliferation and inducing apoptosis in various cancer cell lines, particularly in chronic myeloid leukemia (CML).[2][3] Its high affinity for specific SFKs makes it a valuable tool for research into signaling pathways and a potential candidate for therapeutic development.[4]

Selectivity Profile of A-419259 Trihydrochloride

A-419259 exhibits high selectivity for Src family kinases, with significantly lower activity against other kinases such as c-Abl and PKC.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory concentrations (IC50) for key kinases are summarized below.

Table 1: Inhibitory Activity against Src Family Kinases
KinaseIC50 (nM)
Hck0.43[5]
Lck<3[2][4]
Lyn<3[2][4]
Src9[1][2][4][6]
Table 2: Inhibitory Activity against Other Kinases
KinaseIC50
c-Abl3,000 nM[4][7]
PKC>33 µM[4][7]

Mechanism of Action

A-419259 functions as a broad-spectrum inhibitor of Src family kinases.[2] In the context of chronic myeloid leukemia (CML), it has been shown to inhibit the Bcr-Abl signal transduction pathway, which is critical for the proliferation and survival of CML cells.[1][4] By inhibiting SFKs, A-419259 effectively blocks downstream signaling, leading to the induction of apoptosis in CML cell lines like K-562 and Meg-01.[1][2][4]

cluster_membrane cluster_cytoplasm cluster_nucleus Bcr_Abl Bcr-Abl Src_Family_Kinases Src Family Kinases (Src, Lck, Lyn, Hck) Bcr_Abl->Src_Family_Kinases Activates Downstream_Effectors Downstream Effectors (e.g., STAT, RAS/MAPK, PI3K/AKT) Src_Family_Kinases->Downstream_Effectors Phosphorylates & Activates Apoptosis Apoptosis Src_Family_Kinases->Apoptosis Inhibition leads to Gene_Expression Gene Expression Downstream_Effectors->Gene_Expression Regulates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation A419259 A-419259 A419259->Src_Family_Kinases Inhibits

Bcr-Abl Signaling Pathway Inhibition by A-419259.

Experimental Protocols

The characterization of A-419259's selectivity profile involves various in vitro and cell-based assays.

In Vitro Kinase Assay (ELISA-based)

This assay measures the ability of A-419259 to inhibit the activity of purified kinases.

Methodology:

  • Plate Coating: 96-well ELISA plates are coated with a Poly(Glu,Tyr) 4:1 substrate solution.[1]

  • Kinase Reaction: Purified kinases (e.g., His-tagged Lck, full-length c-Abl, Lyn, Src) are added to the wells along with ATP and varying concentrations of A-419259.[1]

  • Detection: The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).

  • Data Analysis: The signal is quantified, and IC50 values are calculated by fitting the data to a dose-response curve.[1]

Start Start Coat_Plate Coat 96-well plate with Poly(Glu,Tyr) substrate Start->Coat_Plate Add_Reagents Add Kinase, ATP, and A-419259 Coat_Plate->Add_Reagents Incubate Incubate Add_Reagents->Incubate Wash Wash Plate Incubate->Wash Add_Antibody Add anti-phosphotyrosine -HRP antibody Wash->Add_Antibody Add_Substrate Add HRP Substrate Wash->Add_Substrate Add_Antibody->Incubate Add_Antibody->Wash Read_Plate Read Absorbance Add_Substrate->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for an ELISA-based Kinase Assay.
Cell-Based Proliferation and Apoptosis Assays

These assays determine the effect of A-419259 on cancer cell lines.

Cell Lines Used:

  • Philadelphia chromosome-positive (Ph+): K-562, Meg-01, DAGM[1][4]

  • Philadelphia chromosome-negative (Ph-): TF-1, HEL[4]

Methodology for Proliferation Assay:

  • Cell Seeding: Cells are seeded in 96-well plates and cultured in appropriate media (e.g., RPMI 1640 with 10% FCS).[1]

  • Compound Treatment: Cells are treated with various concentrations of A-419259.

  • Incubation: Plates are incubated for a specified period.

  • Viability Assessment: Cell viability is measured using a fluorescent or colorimetric assay (e.g., resazurin-based).

  • Data Analysis: IC50 values for proliferation inhibition are determined.

Results:

  • A-419259 inhibits the proliferation of K-562 and Meg-01 cells with IC50 values of 0.1-0.3 µM and 0.1 µM, respectively.[4]

  • It strongly inhibits DAGM/Bcr-Abl cell proliferation with an IC50 of 0.1-0.3 µM in the absence of IL-3.[1][2]

  • A-419259 does not inhibit the growth of Ph- TF-1 and HEL cells.[4]

Methodology for Apoptosis Assay:

  • Cell Treatment: Cells (e.g., K-562) are treated with A-419259 in a concentration-dependent manner.[4]

  • Apoptosis Detection: Apoptosis is assessed using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Data Analysis: The percentage of apoptotic cells is quantified.

Results:

  • A-419259 induces apoptosis in K-562 cells in a concentration-dependent manner.[4]

Conclusion

A-419259 trihydrochloride is a highly potent and selective inhibitor of Src family kinases. Its ability to effectively block the Bcr-Abl signaling pathway and induce apoptosis in Philadelphia chromosome-positive CML cell lines highlights its therapeutic potential. The detailed selectivity profile and well-characterized mechanism of action make A-419259 a valuable tool for both basic research and drug development in the field of oncology.

References

A 419259 Trihydrochloride: An In-Depth Technical Guide on its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A 419259 trihydrochloride is a potent, second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs). This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cell cycle progression, primarily in the context of cancer cells, with a focus on chronic myelogenous leukemia (CML). The document details its mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key signaling pathways involved.

Introduction

This compound has emerged as a significant tool in cancer research due to its high selectivity and potency against SFKs, including Src, Lck, and Lyn.[1][2] These non-receptor tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4] Dysregulation of SFK activity is a hallmark of various malignancies, making them attractive targets for therapeutic intervention. A 419259 has been demonstrated to block proliferation and induce apoptosis in CML cell lines.[1][3] A key aspect of its anti-proliferative effect is its ability to induce cell cycle arrest, a critical mechanism for halting the uncontrolled division of cancer cells.[3]

Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding pocket of Src family kinases, thereby inhibiting their catalytic activity. This inhibition disrupts the downstream signaling cascades that are essential for cell cycle progression.

Inhibition of Src Family Kinases

A 419259 is a highly potent inhibitor of several SFKs. The half-maximal inhibitory concentrations (IC50) for key kinases are summarized in the table below.

KinaseIC50 (nM)
Src9
Lck<3
Lyn<3
Hck11.26
Data sourced from Cayman Chemical and MedChemExpress.[1][4]
Impact on Cell Proliferation

The inhibitory effect of A 419259 on SFKs translates to potent anti-proliferative activity in cancer cell lines, particularly those dependent on Bcr-Abl signaling, such as CML cells.

Cell LineConditionIC50 (µM)
K-562 (CML)-0.1 - 0.3
Meg-01 (CML)-0.1
DAGM/Bcr-AblIL-3 deprivation0.1 - 0.3
Data sourced from Cayman Chemical and MedChemExpress.[1][4]

Impact on Cell Cycle Progression

Signaling Pathways Modulated by this compound

The induction of cell cycle arrest by A 419259 is mediated through the inhibition of critical downstream signaling pathways. The primary pathways affected are the STAT5 and Ras/Raf/MEK/ERK pathways.

STAT5 Signaling Pathway

In CML cells, the Bcr-Abl oncoprotein constitutively activates SFKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 5 (STAT5). Activated STAT5 translocates to the nucleus and promotes the transcription of genes essential for cell proliferation and survival, including Cyclin D1. A 419259, by inhibiting SFKs, blocks the phosphorylation and activation of STAT5, leading to the downregulation of its target genes and contributing to cell cycle arrest.[3]

cluster_0 Nuclear Events A419259 A 419259 SFKs Src Family Kinases (e.g., Hck, Lyn) A419259->SFKs Inhibition STAT5 STAT5 SFKs->STAT5 Phosphorylation pSTAT5 p-STAT5 (Active) STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocation CyclinD1 Cyclin D1 Transcription CellCycle G1/S Progression CyclinD1->CellCycle

A 419259 inhibits the STAT5 signaling pathway.
Ras/Raf/MEK/ERK Signaling Pathway

SFKs are also known to be upstream activators of the Ras/Raf/MEK/ERK (MAPK) pathway. This pathway plays a central role in transmitting mitogenic signals from the cell surface to the nucleus, ultimately leading to the expression of proteins that drive cell cycle progression, such as c-Myc and Cyclin D1. Inhibition of SFKs by A 419259 can attenuate the activity of the ERK pathway, further contributing to the suppression of cell proliferation.[3]

A419259 A 419259 SFKs Src Family Kinases A419259->SFKs Inhibition Ras Ras SFKs->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc) ERK->TranscriptionFactors Activation CellCycle G1/S Progression TranscriptionFactors->CellCycle

A 419259 can inhibit the Ras/Raf/MEK/ERK pathway.

Experimental Protocols

Detailed, step-by-step protocols for experiments conducted specifically with this compound are not consistently available in the public literature. However, based on the types of assays commonly used to evaluate the effects of kinase inhibitors on cell cycle progression, the following are representative methodologies.

Cell Culture and Treatment
  • Cell Lines: K-562 (human CML cell line) is a commonly used model.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO alone) should always be included.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Treatment: Add varying concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Preparation: Treat cells with this compound for the desired duration.

  • Harvesting: Collect the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

cluster_0 Cell Preparation & Treatment cluster_1 Flow Cytometry Analysis cluster_2 Data Interpretation start Seed Cells treat Treat with A 419259 or Vehicle Control start->treat incubate Incubate for Desired Time treat->incubate harvest Harvest Cells incubate->harvest fix Fix with Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain analyze Analyze on Flow Cytometer stain->analyze histogram Generate DNA Content Histogram analyze->histogram quantify Quantify % of Cells in G1, S, G2/M histogram->quantify

Experimental workflow for cell cycle analysis.
Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation (e.g., cyclins, CDKs, STAT5, ERK).

  • Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate (chemiluminescent reagent) and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent inhibitor of Src family kinases that effectively suppresses the proliferation of cancer cells, particularly in the context of CML. Its mechanism of action involves the disruption of key signaling pathways, including the STAT5 and ERK pathways, which are critical for cell cycle progression. This inhibition leads to cell cycle arrest, providing a key mechanism for its anti-cancer activity. While the induction of cell cycle arrest is a known effect, further research is needed to provide detailed quantitative data on the specific cell cycle phase distribution following treatment with A 419259. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate effects of this compound on cell cycle regulation.

References

Methodological & Application

Application Notes and Protocols for A-419259 Trihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs).[1][2] It demonstrates significant activity against key SFKs including Src, Lck, Lyn, and Hck, playing a crucial role in regulating cellular processes such as proliferation, survival, and migration.[1][3][4][5] Aberrant SFK activity is a known driver in the progression of various cancers, particularly in Chronic Myelogenous Leukemia (CML).[2][6] A-419259 exerts its effects by blocking the proliferation of cancer cell lines and inducing apoptosis, making it a valuable tool for cancer research and drug development.[2][3] This document provides detailed protocols for the application of A-419259 trihydrochloride in cell culture, focusing on assays for cell viability, apoptosis, and target inhibition.

Mechanism of Action and Signaling Pathway

A-419259 is a pan-inhibitor that exerts a global inhibition of myeloid Src family kinase activity.[2] It is designed to have enhanced selectivity towards the Src family kinases relative to other cytoplasmic tyrosine kinases.[2] In CML, the Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of myeloid progenitors.[2][7] Src family kinases are key downstream effectors in the Bcr-Abl signaling pathway.[6][7] A-419259 inhibits the autophosphorylation and activation of SFKs, thereby blocking downstream signaling cascades that are critical for cancer cell growth and survival.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor SFKs Src Family Kinases (Src, Lck, Lyn, Hck) Growth_Factor_Receptor->SFKs Activation Bcr_Abl Bcr-Abl (in CML) Bcr_Abl->SFKs Constitutive Activation Downstream_Effectors Downstream Effectors SFKs->Downstream_Effectors Phosphorylation Proliferation_Survival Gene Expression (Proliferation, Survival) Downstream_Effectors->Proliferation_Survival Signal Transduction A419259 A-419259 trihydrochloride A419259->SFKs Inhibition

Src signaling pathway inhibited by A-419259.

Quantitative Data Summary

The following tables summarize the inhibitory activity of A-419259 trihydrochloride against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of A-419259 Trihydrochloride

KinaseIC₅₀ (nM)
Hck0.43[3]
Lck<3[4][5]
Lyn<3[4][5]
Src9[1][4][5][8][9]
c-Abl3000[5]
PKC>33000[5]

Table 2: Anti-proliferative Activity of A-419259 Trihydrochloride in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
K-562Chronic Myelogenous Leukemia (Ph+)0.1 - 0.3[2][5]
Meg-01Chronic Myelogenous Leukemia (Ph+)0.1[2][5]
DAGM/Bcr-AblMurine Myeloid Leukemia0.1 - 0.3[1][2][4]
TF-1Myeloid Leukemia (Ph-)No significant inhibition[5]
HELMyeloid Leukemia (Ph-)No significant inhibition[5]

Experimental Protocols

Cell Culture and Handling
  • Cell Lines: K-562 and Meg-01 cells are suitable for studying the effects of A-419259.[1]

  • Media:

    • K-562 cells: RPMI 1640 supplemented with 10% fetal calf serum (FCS) and 50 µg/mL Gentamycin.[1]

    • Meg-01 cells: Vitacell modified RPMI 1640 supplemented with 10% FCS and 50 µg/mL Gentamycin.[1]

  • A-419259 Stock Solution: Prepare a stock solution of 2 mM A-419259 trihydrochloride in DMSO and store at -20°C.[1] Note that solutions are unstable and should be prepared fresh or stored in small aliquots to avoid repeated freeze-thaw cycles.[9]

Start Start Cell_Culture Maintain cell lines (e.g., K-562, Meg-01) Start->Cell_Culture Prepare_A419259 Prepare fresh A-419259 working solutions from DMSO stock Cell_Culture->Prepare_A419259 Treat_Cells Treat cells with desired concentrations of A-419259 Prepare_A419259->Treat_Cells Incubate Incubate for specified duration (e.g., 16-72h) Treat_Cells->Incubate Assay Perform downstream assays: - Cell Viability (MTT) - Apoptosis (Annexin V) - Western Blot Incubate->Assay End End Assay->End

References

Application Notes and Protocols for A-419259 Trihydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of A-419259 trihydrochloride, a potent Src family kinase (SFK) inhibitor, in in vivo mouse models. A-419259 has demonstrated significant preclinical activity, particularly in models of hematological malignancies such as Acute Myeloid Leukemia (AML). This document outlines its mechanism of action, provides detailed protocols for in vivo studies, summarizes available quantitative data, and includes essential visualizations to guide experimental design and execution.

Mechanism of Action

A-419259 trihydrochloride is a second-generation pyrrolo-pyrimidine derivative that functions as a potent inhibitor of Src family kinases (SFKs), including Src, Lck, Lyn, and Hck.[1][2] It exhibits high selectivity for SFKs over other tyrosine kinases like c-Abl.[2] By binding to the ATP-binding site of these kinases, A-419259 blocks their catalytic activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1] In the context of malignancies like Chronic Myelogenous Leukemia (CML) and AML, A-419259 has been shown to inhibit the Bcr-Abl signal transduction pathway, leading to apoptosis and reduced proliferation of cancer cells.[2]

Signaling Pathway Diagram

The diagram below illustrates the central role of Src family kinases in mediating signals from various cell surface receptors to downstream effector pathways involved in cell growth, proliferation, and survival. A-419259 acts by inhibiting the kinase activity of Src, thereby blocking these downstream signals.

Src_Signaling_Pathway Src Family Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinases Receptor Tyrosine Kinases Src Src Receptor Tyrosine Kinases->Src Activation Integrins Integrins Integrins->Src Activation FAK FAK Integrins->FAK Activation GPCRs GPCRs GPCRs->Src Activation PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 FAK->Src Activation Akt Akt PI3K->Akt MAPK/ERK MAPK/ERK Ras->MAPK/ERK Gene Expression Gene Expression STAT3->Gene Expression Proliferation Akt->Gene Expression Cell Survival MAPK/ERK->Gene Expression Proliferation A-419259 A-419259 A-419259->Src Inhibition

Caption: A-419259 inhibits Src kinase, blocking key downstream pathways.

In Vivo Mouse Models

The primary application of A-419259 in vivo has been in patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML).[2] These models are valuable as they closely recapitulate the heterogeneity of the human disease.

AML Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the efficacy of A-419259 in reducing AML cell burden in vivo.

Mouse Strain: Immunodeficient mice (e.g., NOD/SCID or NSG) are required to prevent graft rejection.

Cell Preparation and Engraftment:

  • Obtain primary AML cells from patient bone marrow or peripheral blood.

  • Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells in a suitable medium (e.g., PBS or RPMI-1640) for injection.

  • Inject a defined number of AML cells (typically 1 x 10^6 to 5 x 10^6 cells) intravenously (i.v.) via the tail vein into sublethally irradiated (optional, but can improve engraftment) immunodeficient mice.

  • Monitor engraftment by periodic peripheral blood sampling and flow cytometry for human CD45+ cells.

Experimental Protocols

Preparation of A-419259 Trihydrochloride for In Vivo Administration

Note: A-419259 trihydrochloride solutions are unstable and should be prepared fresh daily.[3]

Stock Solution (e.g., 10 mg/mL in DMSO):

  • Aseptically weigh the required amount of A-419259 trihydrochloride powder.

  • Add sterile DMSO to achieve a 10 mg/mL concentration.

  • Vortex until fully dissolved.

Vehicle Formulations: The choice of vehicle is critical for ensuring solubility and bioavailability. A common formulation for pyrrolo-pyrimidine inhibitors involves a mixture of solvents.

  • Example Formulation:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

Preparation of Dosing Solution (for a 30 mg/kg dose in a 20g mouse, 200 µL injection volume):

  • Calculate the required amount of drug per mouse: 30 mg/kg * 0.02 kg = 0.6 mg.

  • Calculate the concentration of the dosing solution: 0.6 mg / 0.2 mL = 3 mg/mL.

  • Prepare the dosing solution by diluting the stock solution in the chosen vehicle. For the example formulation:

    • To prepare 1 mL of dosing solution:

      • Take 300 µL of the 10 mg/mL stock solution in DMSO.

      • Add 100 µL of DMSO.

      • Add 400 µL of PEG300 and mix well.

      • Add 50 µL of Tween 80 and mix well.

      • Add 450 µL of saline and mix well.

Dosing and Administration
  • Dosage: A dose of 30 mg/kg administered twice daily has been reported to be effective in reducing AML cell burden in PDX mouse models.[2]

  • Route of Administration: While the specific publication does not explicitly state the route for the 30 mg/kg dose, oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes for such compounds in preclinical studies. Researchers should validate the optimal route for their specific experimental setup.

Efficacy Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of A-419259 in an AML PDX model.

Efficacy_Study_Workflow In Vivo Efficacy Study Workflow for A-419259 AML_PDX_Engraftment Engraft AML PDX cells into immunodeficient mice Monitor_Engraftment Monitor engraftment (hCD45+ cells in blood) AML_PDX_Engraftment->Monitor_Engraftment Randomization Randomize mice into treatment groups Monitor_Engraftment->Randomization Treatment_Vehicle Vehicle Control Group Randomization->Treatment_Vehicle Treatment_A419259 A-419259 Treatment Group (e.g., 30 mg/kg, BID) Randomization->Treatment_A419259 Treatment_Period Administer treatment for a defined period Treatment_Vehicle->Treatment_Period Treatment_A419259->Treatment_Period Monitoring Monitor animal health (body weight, clinical signs) Treatment_Period->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Tumor_Burden Assess tumor burden (flow cytometry of BM, spleen, blood) Endpoint_Analysis->Tumor_Burden Survival_Analysis Survival Analysis Endpoint_Analysis->Survival_Analysis Biomarker_Analysis Biomarker Analysis (e.g., p-Src, p-STAT5) Endpoint_Analysis->Biomarker_Analysis

Caption: Workflow for A-419259 efficacy testing in AML PDX mice.

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vitro Inhibitory Activity of A-419259

Target KinaseIC₅₀ (nM)
Src9
Lck<3
Lyn<3
Hck11.26
c-Abl3,000

Data sourced from Cayman Chemical product information sheet.[2]

Table 2: In Vivo Efficacy of A-419259 in AML PDX Model (Example Data)

Treatment GroupDosing RegimenEndpointResult
Vehicle ControlVehicle, BID, p.o.Median Survival[Data not available in search results]
A-41925930 mg/kg, BID, p.o.Median Survival[Data not available in search results]
Vehicle ControlVehicle, BID, p.o.Tumor Burden (% hCD45+ in Bone Marrow)[Data not available in search results]
A-41925930 mg/kg, BID, p.o.Tumor Burden (% hCD45+ in Bone Marrow)Significantly reduced[2]

Toxicology and Pharmacokinetics

Toxicology:

  • Maximum Tolerated Dose (MTD): The MTD of A-419259 in mice has not been publicly reported. It is crucial to perform a dose-range-finding study to determine the MTD in the specific mouse strain and under the experimental conditions being used.

  • Monitoring for Toxicity: During in vivo studies, animals should be monitored daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur.

Pharmacokinetics:

  • Specific pharmacokinetic parameters for A-419259 in mice (e.g., Cmax, Tmax, half-life, oral bioavailability) are not available in the reviewed literature. These parameters are important for optimizing dosing schedules and interpreting efficacy data. It is recommended to conduct pharmacokinetic studies to characterize the compound's profile in the selected mouse model.

Conclusion

A-419259 trihydrochloride is a promising Src family kinase inhibitor with demonstrated in vivo activity in AML PDX mouse models. The protocols and information provided herein offer a framework for designing and conducting preclinical studies to further evaluate its therapeutic potential. Researchers should prioritize dose-range-finding and pharmacokinetic studies to ensure the safe and effective use of this compound in their in vivo models.

References

Application Notes and Protocols for A-419259 Trihydrochloride In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective small-molecule inhibitor of the anti-apoptotic proteins Bcl-xL and Bcl-2. As a BH3 mimetic, it restores the natural process of programmed cell death (apoptosis) in cancer cells, making it a promising candidate for preclinical and clinical investigation. These application notes provide detailed protocols for the in vivo administration and dosage of A-419259 trihydrochloride based on studies of the closely related and well-documented Bcl-2 family inhibitor, ABT-737. The provided data should serve as a starting point for study design, with the understanding that optimal dosages and administration routes may vary depending on the specific animal model and tumor type under investigation.

Data Presentation: In Vivo Dosage and Administration of Structurally Related Bcl-2 Family Inhibitors

The following table summarizes quantitative data from various in vivo studies using the Bcl-2 family inhibitor ABT-737, which can be used as a reference for designing experiments with A-419259 trihydrochloride.

Animal ModelCancer TypeDosageAdministration RouteDosing ScheduleVehicle/FormulationKey Findings
Murine Lymphoma Model (Eμ-myc transgenic mice)Lymphoma75 mg/kgIntravenous (tail vein)Daily or every other day for up to 2 weeksNot specifiedSelectively depletes malignant B-cell populations.[1]
Mice with Myc-driven lymphomasLymphoma75 mg/kg/dayNot specifiedDaily for 14 daysNot specifiedSignificantly prolonged survival as a single agent.[2]
Aggressive Leukemia ModelLeukemia30 mg/kgNot specifiedNot specifiedNot specifiedSuppressed leukemia burden by 53% and extended survival.[3]
ATLL Mouse ModelAdult T-cell Leukemia/Lymphoma100 mg/kgNot specifiedNot specifiedNot specifiedShowed great antitumor activity.[3]
Small Cell Lung Cancer (SCLC) XenograftsSmall Cell Lung Cancer100 mg/kg/dayIntraperitoneal (i.p.)Daily for 21 daysNot specifiedEffective against SCLC xenografts.[4]
Pancreatic Cancer Xenograft Models (AsPC-1 and Panc-1)Pancreatic CancerNot specifiedNot specifiedNot specifiedNot specifiedSuppressed in vivo tumor growth when combined with TRAIL.[5]
Hepatoma Xenograft (Huh7)Hepatocellular Carcinoma"in vivo effective dose"Not specifiedNot specifiedNot specifiedFailed to suppress tumor growth as a single agent due to Mcl-1 upregulation.[6]

Experimental Protocols

Formulation of A-419259 Trihydrochloride for In Vivo Administration

A common formulation for similar non-orally bioavailable small molecules intended for parenteral administration is as follows. Note: The final concentration should be adjusted based on the desired dosage and the weight of the animal.

Example Formulation (for a 10 mg/mL stock solution):

  • Dissolve the Compound: Weigh the required amount of A-419259 trihydrochloride and dissolve it in a minimal amount of Dimethyl Sulfoxide (DMSO). For example, to make a 100 mg/mL stock in DMSO, add 20 µL of this stock to the vehicle mixture for a final volume of 1 mL.[3]

  • Add Solubilizing Agents: To the DMSO solution, add Polyethylene Glycol 300 (PEG300). A common ratio is to add 400 µL of PEG300 for a 1 mL final volume. Mix until the solution is clear.[3]

  • Add a Surfactant: Add Tween 80 to the mixture. For a 1 mL final volume, 50 µL of Tween 80 can be used. Mix thoroughly until the solution is clear.[3]

  • Add Aqueous Component: Finally, add sterile water or saline (ddH2O) to reach the desired final volume. For a 1 mL final solution, 530 µL would be added.[3]

  • Final Solution: The resulting solution should be clear and suitable for injection. It is recommended to use the mixed solution immediately for optimal results.[3]

Administration Routes

The choice of administration route is critical and depends on the experimental design, the animal model, and the desired pharmacokinetic profile.

  • Intravenous (IV) Injection: This route ensures immediate and 100% bioavailability. In mice, the lateral tail vein is a common site for IV injections.[1]

    • Procedure:

      • Warm the mouse's tail to dilate the veins.

      • Place the mouse in a suitable restraint device.

      • Using a fine gauge needle (e.g., 27-30G), inject the formulated A-419259 trihydrochloride solution slowly into the lateral tail vein.

      • Monitor the animal for any signs of distress.

  • Intraperitoneal (IP) Injection: This is a common route for administering substances to rodents and allows for rapid absorption into the systemic circulation.

    • Procedure:

      • Securely hold the mouse and tilt it slightly head-down to move the abdominal organs away from the injection site.

      • Insert a fine gauge needle (e.g., 25-27G) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

      • Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then inject the solution.

Signaling Pathway and Experimental Workflow Diagrams

Bcl2_Family_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic_Effectors Pro-Apoptotic Effectors cluster_BH3_Only_Sensitizers BH3-Only Sensitizers cluster_BH3_Only_Activators BH3-Only Activators Bcl2 Bcl-2 Bax Bax Bcl2->Bax BclxL Bcl-xL Bak Bak BclxL->Bak Mcl1 Mcl-1 Mcl1->Bak Apoptosis Apoptosis Bax->Apoptosis Bak->Apoptosis Bad Bad Bad->Bcl2 Bad->BclxL Noxa Noxa Noxa->Mcl1 Bim Bim Bim->Bcl2 Bim->BclxL Bim->Mcl1 Bim->Bax Bid Bid Bid->Bcl2 Bid->BclxL Bid->Mcl1 Bid->Bak A419259 A-419259 (BH3 Mimetic) A419259->Bcl2 A419259->BclxL

Caption: A-419259 inhibits Bcl-2 and Bcl-xL, leading to apoptosis.

InVivo_Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Animal_Model Select Animal Model (e.g., Xenograft, Transgenic) Tumor_Implantation Tumor Cell Implantation or Induction Animal_Model->Tumor_Implantation Randomization Randomize Animals into Treatment Groups Tumor_Implantation->Randomization Drug_Formulation Formulate A-419259 Trihydrochloride Dosing Administer A-419259 or Vehicle (e.g., IV, IP) Drug_Formulation->Dosing Randomization->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Data_Collection Collect Tumors and Tissues for Analysis Monitoring->Data_Collection Endpoint_Analysis Analyze Endpoints (e.g., Tumor Volume, Survival) Data_Collection->Endpoint_Analysis PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Data_Collection->PK_PD_Analysis

Caption: Workflow for in vivo efficacy studies of A-419259.

Important Considerations

  • Toxicity: Monitor animals closely for signs of toxicity, such as weight loss, lethargy, or ruffled fur. Hematological parameters should be assessed, as thrombocytopenia has been observed with some Bcl-2 family inhibitors.

  • Combination Therapies: A-419259 trihydrochloride may exhibit synergistic effects when combined with other chemotherapeutic agents. For example, ABT-737 has shown enhanced efficacy when used with cyclophosphamide[2] and TRAIL[5].

  • Resistance: Resistance can develop, often through the upregulation of other anti-apoptotic proteins like Mcl-1.[6] It is advisable to assess the expression levels of Bcl-2 family proteins in the tumor model both before and after treatment.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): For novel applications, it is recommended to perform PK/PD studies to correlate drug exposure with target engagement and efficacy.

These application notes and protocols are intended to serve as a comprehensive guide for the in vivo use of A-419259 trihydrochloride. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations for animal welfare.

References

Application Note and Protocol: Detection of p-Src (Tyr416) Inhibition by A-419259 Trihydrochloride via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src family of non-receptor tyrosine kinases are pivotal regulators of a multitude of cellular processes, including proliferation, survival, and migration.[1] Dysregulation of Src activity, frequently characterized by autophosphorylation at Tyrosine 416 (Tyr416), is a significant driver in the progression of numerous cancers.[1][2] This makes the inhibition of Src phosphorylation (p-Src) a key therapeutic strategy. A-419259 trihydrochloride is a potent, broad-spectrum pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs), demonstrating inhibitory effects on Src, Lck, and Lyn with IC50 values in the low nanomolar range.[3][4] This document provides a comprehensive protocol for utilizing Western blotting to detect and quantify the inhibition of Src phosphorylation at Tyr416 following treatment with A-419259 trihydrochloride in a cellular context.

Mechanism of Action: A-419259 Trihydrochloride

A-419259 is a second-generation pyrrolo-pyrimidine designed for high selectivity towards the Src family of kinases.[3] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain.[5] This binding event stabilizes an inactive conformation of the kinase, thereby preventing the autophosphorylation of Src at Tyr416.[5][6] By blocking this critical activation step, A-419259 effectively abrogates downstream signaling pathways that contribute to cancer cell proliferation and survival.[7]

Signaling Pathway

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds p_Src p-Src (Tyr416) (Active) Src->p_Src Autophosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Survival, Migration) p_Src->Downstream_Signaling Promotes A419259 A-419259 Trihydrochloride A419259->Src Inhibits

Caption: A-419259 trihydrochloride inhibits the autophosphorylation and activation of Src.

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., MDA-MB-231) Treatment Treat with A-419259 (e.g., 0, 10, 100, 1000 nM) Cell_Culture->Treatment Lysis 2. Cell Lysis (RIPA buffer with phosphatase inhibitors) Treatment->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-Src, anti-Src, anti-Actin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL) Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of p-Src inhibition.

Detailed Experimental Protocol

This protocol is optimized for the detection of phosphorylated proteins and includes critical steps to preserve phosphorylation states.[8]

Materials and Reagents
  • Cell Lines: A cell line with detectable levels of p-Src (e.g., MDA-MB-231 breast cancer cells).

  • A-419259 Trihydrochloride: Prepare a stock solution (e.g., 10 mM) in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: Bicinchoninic acid (BCA) assay kit.

  • SDS-PAGE Reagents: Acrylamide solutions, SDS, Tris-HCl, TEMED, APS.

  • Transfer Buffer: Tris-glycine buffer with methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes.

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can increase background.[8]

  • Primary Antibodies:

    • Rabbit anti-p-Src (Tyr416)

    • Mouse anti-total Src

    • Mouse anti-β-actin (or another suitable loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Cell Culture and Treatment
  • Culture cells to 70-80% confluency.

  • Treat cells with increasing concentrations of A-419259 trihydrochloride (e.g., 0, 10, 100, 1000 nM) for a predetermined duration (e.g., 6-24 hours).

  • Include a vehicle-only (DMSO) control corresponding to the highest concentration of A-419259 used.

Sample Preparation
  • Following treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

SDS-PAGE and Protein Transfer
  • Add Laemmli sample buffer to equal amounts of protein (20-30 µg) from each sample.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

Immunoblotting
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]

  • Incubate the membrane with the primary antibody against p-Src (Tyr416) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[9][10]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

Detection and Analysis
  • Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software.

Normalization

To accurately determine the level of inhibition, it is crucial to normalize the p-Src signal.

  • Strip the membrane according to the manufacturer's protocol.

  • Re-probe the blot with a primary antibody for total Src.

  • Following signal detection, strip the membrane again and re-probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).

  • The normalized p-Src level is calculated as the ratio of p-Src to total Src, which is then normalized to the loading control.[1][2]

Data Presentation

The quantitative data from the densitometry analysis should be summarized in a table for clear comparison.

A-419259 (nM)p-Src/Total Src RatioNormalized p-Src Level (Arbitrary Units)% Inhibition
0 (Vehicle)1.001.000
100.650.6535
1000.200.2080
10000.050.0595

% Inhibition is calculated relative to the vehicle control.

Conclusion

This protocol provides a robust framework for the detection and quantification of p-Src inhibition by A-419259 trihydrochloride. Adherence to these steps, particularly the use of phosphatase inhibitors and appropriate blocking buffers, is critical for obtaining reliable and reproducible results. The provided diagrams and data table structure offer a clear guide for experimental setup and data presentation, aiding researchers in the evaluation of this and other Src kinase inhibitors.

References

Application Note and Protocol: Determination of A-419259 Trihydrochloride IC50 using a Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of A-419259 trihydrochloride against members of the Src family of kinases (SFKs). A-419259 is a potent, second-generation pyrrolo-pyrimidine inhibitor targeting Src family kinases with high selectivity.[1][2] Published data indicates IC50 values of 9 nM for Src, <3 nM for Lck, <3 nM for Lyn, and 0.43 nM for Hck.[1][3] This protocol outlines a luminescent-based kinase assay, which quantitatively measures the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity, allowing for a precise calculation of inhibition.

Principle of the Assay

The protocol is based on the ADP-Glo™ Kinase Assay principle, a luminescent method for quantifying kinase activity. The assay is performed in two steps. First, the kinase, its substrate, ATP, and the inhibitor (A-419259) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. In the second step, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce light. The intensity of the luminescent signal is directly proportional to the amount of ADP formed and thus correlates with the kinase activity. By measuring the kinase activity across a range of A-419259 concentrations, a dose-response curve can be generated to determine the IC50 value.

Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, survival, and migration. They act as downstream effectors of receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Upon activation, Src kinases phosphorylate numerous substrates, initiating downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Substrate Downstream Substrates Src->Substrate Phosphorylation Pathway1 Ras/MAPK Pathway Substrate->Pathway1 Pathway2 PI3K/Akt Pathway Substrate->Pathway2 Pathway3 STAT Pathway Substrate->Pathway3 Proliferation Proliferation, Survival, Migration Pathway1->Proliferation Pathway2->Proliferation Pathway3->Proliferation A419259 A-419259 A419259->Src Inhibition

Caption: Simplified Src kinase signaling pathway and the inhibitory action of A-419259.

Experimental Protocol

This protocol is designed for a 96-well or 384-well plate format. All reactions should be set up in triplicate. It is crucial to first perform kinase and ATP titrations to determine the optimal concentrations for the assay.[4]

Materials and Reagents
ReagentExample SupplierCatalog Number
A-419259 trihydrochlorideMedChemExpressHY-15764A
Recombinant Human Src KinaseSignalChemS39-10G
Src Substrate Peptide (e.g., Poly(E,Y))Sigma-AldrichP0275
ADP-Glo™ Kinase Assay KitPromegaV9101
ATP (10 mM)PromegaV9101
Kinase Buffer (5X)BPS Bioscience79334
DMSO, AnhydrousSigma-Aldrich276855
Nuclease-free water--
White, opaque 96 or 384-well platesCorning3917 or 3572
Reagent Preparation
  • A-419259 Stock Solution: Prepare a 10 mM stock solution of A-419259 trihydrochloride in DMSO. Store at -20°C.[1]

  • Inhibitor Dilutions: Perform a serial dilution of the A-419259 stock solution in kinase assay buffer to create a range of concentrations. A suggested 11-point, 3-fold serial dilution starting from 1 µM down to 17 pM is recommended to adequately cover the expected IC50 range. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Working Solution: Thaw the recombinant Src kinase on ice. Dilute the kinase in 1X Kinase Buffer to the desired concentration (determined via titration, e.g., 1-5 ng/µL). Keep on ice until use.

  • ATP/Substrate Mix: Prepare a solution containing ATP and the substrate peptide in 1X Kinase Buffer. The final concentration in the well should be at or near the Km for ATP and the substrate for the Src kinase. If the Km is unknown, a starting concentration of 10-100 µM ATP can be used.[4]

Assay Procedure

The following workflow describes the steps for running the kinase assay in a 25 µL final reaction volume.

Kinase_Assay_Workflow A 1. Add 5 µL of A-419259 Dilution or Vehicle (DMSO) to wells. B 2. Add 10 µL of Kinase Working Solution to all wells. A->B C 3. Pre-incubate for 10 minutes at room temperature. B->C D 4. Initiate reaction by adding 10 µL of ATP/Substrate Mix. C->D E 5. Incubate for 60 minutes at 30°C. D->E F 6. Add 25 µL of ADP-Glo™ Reagent to stop the reaction. E->F G 7. Incubate for 40 minutes at room temperature. F->G H 8. Add 50 µL of Kinase Detection Reagent. G->H I 9. Incubate for 30 minutes at room temperature. H->I J 10. Read luminescence on a plate reader. I->J K 11. Analyze data and calculate IC50. J->K

Caption: Experimental workflow for the A-419259 IC50 determination kinase assay.

  • Inhibitor Addition: Add 5 µL of the serially diluted A-419259 or vehicle control (kinase buffer with the same DMSO concentration) to the appropriate wells of a white, opaque plate.

  • Enzyme Addition: Add 10 µL of the diluted Src kinase working solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 10 µL of the ATP/Substrate mix to each well to start the kinase reaction.

  • Kinase Reaction: Mix the plate and incubate for 60 minutes at 30°C.[5]

  • Stop Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.

  • Signal Development: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis

  • Background Subtraction: Subtract the average luminescence from the "no kinase" control wells from all other data points.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each A-419259 concentration using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min))

    • Signal_inhibitor: Signal at a given inhibitor concentration.

    • Signal_max: Signal from the vehicle control (0% inhibition).

    • Signal_min: Signal from a control with no kinase (100% inhibition).

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the A-419259 concentration. Fit the data using a non-linear regression model with a variable slope (four-parameter logistic fit) to determine the IC50 value.[6] GraphPad Prism or similar software is recommended for this analysis.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the kinase assay. Values for enzyme and substrate concentrations should be optimized by the user.

ParameterValueNotes
Inhibitor A-419259 trihydrochloride-
Target Kinase Src (or Lck, Lyn, Hck)-
Plate Format 96-well or 384-wellOpaque walls recommended
Final Reaction Volume 25 µL-
A-419259 Conc. Range 0.01 nM - 1000 nM11-point, 3-fold dilution
ATP Concentration 10 - 100 µMShould be determined empirically (near Km)
Substrate Concentration 1 - 5 µMShould be determined empirically (near Km)
Enzyme Concentration 1 - 5 ng/reactionTitrate for optimal signal window
Reaction Time 60 minutesEnsure reaction is in linear range
Reaction Temperature 30°C-
Detection Method Luminescence (ADP-Glo™)-

References

Application Notes and Protocols: Cell Viability Assay with A-419259 Trihydrochloride in K-562 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A-419259 trihydrochloride is a potent, second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn.[1][2][3] It has demonstrated the ability to block proliferation and induce apoptosis in various cancer cell lines, including the K-562 human chronic myelogenous leukemia (CML) cell line.[1][2][4] The K-562 cell line, derived from a CML patient in blast crisis, is characterized by the presence of the Bcr-Abl fusion protein, which leads to constitutive tyrosine kinase activity and uncontrolled cell proliferation.[5][6][7] This makes K-562 cells a valuable in vitro model for studying CML and for evaluating the efficacy of potential therapeutic agents that target kinase signaling pathways. These application notes provide a detailed protocol for assessing the effects of A-419259 trihydrochloride on the viability of K-562 cells.

Data Presentation

The following table summarizes the dose-dependent effect of A-419259 trihydrochloride on the viability of K-562 cells after a 48-hour incubation period, as determined by an MTT assay. The IC50 value, the concentration at which 50% of cell viability is inhibited, is observed to be between 0.1 µM and 0.3 µM.[4]

A-419259 Trihydrochloride Concentration (µM)Mean Cell Viability (%)Standard Deviation (%)
0 (Vehicle Control)1005.2
0.0192.54.8
0.0575.36.1
0.155.15.5
0.242.84.9
0.328.73.8
0.515.23.1
1.08.92.5

Experimental Protocols

Materials and Reagents
  • K-562 cells (ATCC® CCL-243™)

  • A-419259 trihydrochloride

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • 96-well clear flat-bottom microplates

  • Microplate reader

Cell Culture
  • Culture K-562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days to maintain logarithmic growth.

Drug Preparation
  • Prepare a stock solution of A-419259 trihydrochloride in DMSO. Due to potential instability in solution, it is recommended to prepare fresh solutions or use small, pre-packaged sizes.[3]

  • Further dilute the stock solution with cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Harvest K-562 cells in the logarithmic growth phase and determine the cell density using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a density of approximately 1.5 x 10^4 cells per well in 100 µL of culture medium.[1]

  • Drug Treatment: After allowing the cells to attach and stabilize for a few hours, add 100 µL of the diluted A-419259 trihydrochloride solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).

Mandatory Visualizations

Signaling Pathway Diagram

G Simplified Src Kinase Signaling Pathway in CML cluster_downstream Downstream Signaling Cascades BCR_ABL BCR-ABL Src Src Family Kinases (Src, Lck, Lyn) BCR_ABL->Src Activates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT STAT Pathway Src->STAT Apoptosis Apoptosis Src->Apoptosis Inhibits A419259 A-419259 trihydrochloride A419259->Src Inhibits A419259->Apoptosis Promotes Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT->Proliferation

Caption: A-419259 inhibits Src, promoting apoptosis in CML.

Experimental Workflow Diagram

G Cell Viability Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture 1. Culture K-562 Cells Seed_Cells 3. Seed Cells in 96-well Plate Culture->Seed_Cells Prepare_Drug 2. Prepare A-419259 Solutions Add_Drug 4. Add Drug to Cells Prepare_Drug->Add_Drug Seed_Cells->Add_Drug Incubate_48h 5. Incubate for 48h Add_Drug->Incubate_48h Add_MTT 6. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 7. Incubate for 4h Add_MTT->Incubate_4h Solubilize 8. Solubilize Formazan Incubate_4h->Solubilize Measure_Abs 9. Measure Absorbance Solubilize->Measure_Abs Calculate_Viability 10. Calculate Cell Viability Measure_Abs->Calculate_Viability

Caption: Workflow for assessing K-562 cell viability.

References

Preparing A 419259 Trihydrochloride Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 419259 trihydrochloride is a potent and selective second-generation pyrrolopyrimidine inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1] It demonstrates significant inhibitory activity against key SFKs including Src, Lck, Lyn, and Hck, playing a critical role in modulating cellular signaling pathways involved in proliferation, differentiation, survival, and motility.[1][2][3][4] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility and integrity.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
Synonyms RK-20449 trihydrochloride[2]
Molecular Formula C₂₉H₃₄N₆O · 3HCl[2][5]
Molecular Weight 592.01 g/mol [3][5]
CAS Number 1435934-25-0[2][3][5]
Appearance Crystalline solid; white to beige powder[2][6]
Purity ≥95-98% (by HPLC)[2][3][5][6]

Inhibitory Activity

This compound exhibits potent inhibition of several Src family kinases.

Kinase TargetIC₅₀ (nM)Reference
Hck 0.43[3][5]
Lck <3[1][7]
Lyn <3[1][7]
Src 9[1][7]
c-Abl 3000[2]
PKC >33,000[2]

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for preparing accurate stock solutions.

SolventMaximum ConcentrationNotesReference
Water 100 mM (59.2 mg/mL)Clear solution[3][5]
DMSO 20 mM (11.84 mg/mL)May require ultrasonic and warming. Use newly opened, anhydrous DMSO as it is hygroscopic.[3][5][8]
Methanol 1.4 mg/mL-[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect compound stability and solubility.[9]

  • Weigh the Compound: Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.92 mg of this compound (Molecular Weight = 592.01 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution with 5.92 mg of the compound, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator or gentle warming (not exceeding 50°C) to ensure the compound is completely dissolved.[10] Visually inspect the solution for any undissolved particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.[9][10]

  • Storage: Store the DMSO stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.

Important Considerations:

  • Precipitation: this compound, like many small molecules dissolved in DMSO, may precipitate when diluted into aqueous solutions. To mitigate this, it is recommended to perform serial dilutions in your aqueous buffer or medium.[11]

  • DMSO Toxicity: The final concentration of DMSO in cell culture should be kept low, typically below 0.5%, to avoid cytotoxic effects. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in all experiments.[12]

Example Dilution for a 10 µM Working Solution:

  • Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution.

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO.

  • Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Prepare working solutions fresh for each experiment and use them immediately for best results.

Stability and Storage Recommendations

Proper storage is critical to maintain the integrity of this compound.

FormStorage TemperatureDurationConditionsReference
Solid (Powder) -20°C≥ 4 yearsDesiccate to prevent hydration.[2][13]
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[7]
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[7]
Aqueous Solutions N/AUnstablePrepare fresh for each use.[13]

Visualizing the Mechanism of Action

This compound Inhibition of Src Family Kinase Signaling

This compound acts as an ATP-competitive inhibitor of Src family kinases. By blocking the kinase activity of proteins like Src, Lck, and Lyn, it prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation and survival, and can lead to the induction of apoptosis.[1][14]

A419259_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src_Family_Kinases Src Family Kinases (Src, Lck, Lyn) Growth_Factor_Receptor->Src_Family_Kinases Downstream_Substrates Downstream Substrates Src_Family_Kinases->Downstream_Substrates P A419259 A 419259 trihydrochloride A419259->Src_Family_Kinases Signaling_Pathways Proliferation & Survival Pathways (e.g., Bcr-Abl) Downstream_Substrates->Signaling_Pathways Cellular_Response Inhibition of Proliferation Induction of Apoptosis Signaling_Pathways->Cellular_Response

Caption: A 419259 inhibits Src family kinases, blocking downstream signaling.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing this compound stock and working solutions.

Stock_Preparation_Workflow Start Start: Obtain A 419259 Solid Compound Equilibrate Equilibrate Vial to Room Temperature Start->Equilibrate Weigh Accurately Weigh Powder Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex/Sonicate to Ensure Complete Dissolution Dissolve->Vortex High_Stock 10 mM Stock Solution Vortex->High_Stock Aliquot Aliquot into Single-Use Tubes High_Stock->Aliquot Dilute Prepare Working Solution (Serial Dilution in Medium) High_Stock->Dilute Store Store at -20°C or -80°C Aliquot->Store Store->Dilute Thaw one aliquot Final_Solution Final Working Solution (e.g., 10 µM) Dilute->Final_Solution End Use Immediately in Experiment Final_Solution->End

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by A-419259 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective inhibitor of Src family kinases (SFKs), which are frequently overexpressed and hyperactivated in various human cancers, including Chronic Myeloid Leukemia (CML). By targeting SFKs, A-419259 disrupts key signaling pathways that promote cell proliferation and survival, ultimately leading to the induction of apoptosis in cancer cells. This document provides detailed application notes and protocols for the analysis of apoptosis induced by A-419259 trihydrochloride using flow cytometry with Annexin V and Propidium Iodide (PI) staining, a standard method for quantifying programmed cell death.

Mechanism of Action

A-419259 exerts its pro-apoptotic effects by inhibiting the kinase activity of Src family members, such as Src, Lck, and Lyn.[1] This inhibition disrupts downstream signaling cascades, including the STAT5 and Erk pathways, which are crucial for the survival of cancer cells like the K562 CML cell line.[2] Inhibition of these pathways leads to the modulation of Bcl-2 family proteins, tipping the balance towards apoptosis. Specifically, Src inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-xL and the activation of pro-apoptotic BH3-only proteins like Bim.[3][4] This results in the activation of effector caspases and the execution of the apoptotic program.

Data Presentation

The following tables summarize representative quantitative data on the dose-dependent and time-dependent induction of apoptosis in K562 chronic myeloid leukemia cells treated with A-419259 trihydrochloride. Data was acquired using Annexin V/PI dual staining followed by flow cytometry analysis.

Disclaimer: The following data is a representative, hypothetical dataset compiled from multiple sources describing the effects of A-419259 and is intended to illustrate the expected experimental outcomes. Actual results may vary.

Table 1: Dose-Response of A-419259 Trihydrochloride on K562 Cells after 72 hours

Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.74.8 ± 1.5
0.175.8 ± 3.515.3 ± 2.28.9 ± 1.924.2 ± 4.1
0.348.1 ± 4.230.7 ± 3.121.2 ± 2.851.9 ± 5.9
1.025.6 ± 3.945.9 ± 4.528.5 ± 3.374.4 ± 7.8

Table 2: Time-Course of Apoptosis Induction by 0.3 µM A-419259 Trihydrochloride on K562 Cells

Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
096.1 ± 1.82.1 ± 0.51.8 ± 0.43.9 ± 0.9
2480.3 ± 2.912.5 ± 1.77.2 ± 1.119.7 ± 2.8
4862.7 ± 3.822.1 ± 2.515.2 ± 2.037.3 ± 4.5
7248.1 ± 4.230.7 ± 3.121.2 ± 2.851.9 ± 5.9

Signaling Pathway

A419259_Apoptosis_Pathway cluster_nucleus Nucleus A419259 A-419259 Trihydrochloride Src Src Family Kinases (Src, Lck, Lyn) A419259->Src pSTAT5 p-STAT5 (Inactive) pErk p-Erk (Inactive) STAT5 STAT5 Src->STAT5 Phosphorylation Erk Erk Src->Erk Activation Transcription Decreased Transcription pSTAT5->Transcription Bim Bim (Pro-apoptotic) pErk->Bim Inhibition of pro-apoptotic function Bcl_xL Bcl-xL (Anti-apoptotic) Bax_Bak Bax/Bak Bcl_xL->Bax_Bak Inhibition Bim->Bcl_xL Inhibition Bim->Bax_Bak Activation CytoC Cytochrome c Bax_Bak->CytoC Release from Mitochondria Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Transcription->Bcl_xL Downregulation

Caption: A-419259 induced apoptosis signaling pathway.

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Seed K562 cells in 6-well plates start->cell_culture treatment 2. Treat with A-419259 (Dose-response & Time-course) cell_culture->treatment incubation 3. Incubate for 24, 48, or 72 hours treatment->incubation harvest 4. Harvest cells (including supernatant) incubation->harvest wash1 5. Wash with cold PBS harvest->wash1 resuspend 6. Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain 7. Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_stain 8. Incubate for 15 min at RT in the dark stain->incubate_stain add_buffer 9. Add 1X Annexin V Binding Buffer incubate_stain->add_buffer acquire 10. Acquire data on flow cytometer add_buffer->acquire analyze 11. Analyze data (Quadrant Analysis) acquire->analyze end End analyze->end

Caption: Flow cytometry workflow for apoptosis analysis.

Experimental Protocols

Materials
  • K562 (human chronic myeloid leukemia) cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • A-419259 trihydrochloride (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well tissue culture plates

  • Flow cytometry tubes

  • Flow cytometer

Cell Culture and Treatment
  • Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.

  • For dose-response experiments, treat the cells with increasing concentrations of A-419259 trihydrochloride (e.g., 0.1, 0.3, 1.0 µM) and a vehicle control (e.g., DMSO) for a fixed time (e.g., 72 hours).

  • For time-course experiments, treat the cells with a fixed concentration of A-419259 trihydrochloride (e.g., 0.3 µM) and harvest at different time points (e.g., 24, 48, 72 hours).

Apoptosis Staining Protocol (Annexin V and Propidium Iodide)
  • Cell Harvesting: After the desired treatment period, collect the entire cell suspension (including floating cells) from each well into a centrifuge tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Carefully aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to each 100 µL of cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. The samples are now ready for analysis.

Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer with appropriate laser and filter settings for detecting FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (typically excited by a 488 nm laser and detected with a >670 nm longpass filter).

  • Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation to correct for spectral overlap. An unstained cell sample should be used to set the baseline fluorescence.

  • Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.

  • Data Analysis: Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis). Set quadrants based on the controls to differentiate between:

    • Lower-left quadrant (Annexin V- / PI-): Viable cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often considered a minor population in apoptosis assays)

By following these protocols, researchers can effectively quantify the apoptotic effects of A-419259 trihydrochloride and gain valuable insights into its mechanism of action for cancer drug development.

References

Troubleshooting & Optimization

A 419259 trihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of A 419259 trihydrochloride, with a specific focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is soluble in aqueous solutions and some organic solvents. Published data indicates solubility up to 100 mM in water and 20 mM in DMSO. One supplier also notes solubility in methanol at 1.4 mg/ml.[1] For in vivo applications, complex solvent systems are often required.

Q2: My this compound powder won't dissolve completely in water, even though it's reported to be water-soluble. What could be the issue?

A2: Several factors can affect the dissolution of this compound in water. The trihydrochloride salt form contributes to its water solubility, but issues can still arise. Consider the following:

  • Rate of Dissolution: The powder may dissolve slowly. Ensure adequate mixing time.

  • pH of the Solution: The pH of your water can influence the solubility of the compound.

  • Purity of Water: Use high-purity, deionized water.

  • Temperature: Gentle warming can aid dissolution.

Q3: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my cell-based assay. How can I prevent this?

A3: This is a common phenomenon known as "salting out" or precipitation upon solvent change. To mitigate this:

  • Lower the Final Concentration: You may be exceeding the solubility limit in the final aqueous buffer. Try using a lower final concentration of the compound.

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (ideally below 0.5%).

  • Method of Dilution: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring to ensure rapid and even dispersion.

  • Use of Surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, may help maintain solubility.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Some sources suggest that solutions are unstable and should be prepared fresh.[3]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility challenges with this compound.

Issue 1: Difficulty Dissolving the Lyophilized Powder

If you are experiencing issues with dissolving the solid this compound, follow these steps:

Troubleshooting Workflow for Dissolving this compound Powder

G start Start: A 419259 Powder step1 Add appropriate solvent (e.g., Water, DMSO) start->step1 step2 Vortex thoroughly step1->step2 check1 Is the solution clear? step2->check1 step3 Apply gentle heat (37°C water bath) check1->step3 No solution Solution is ready for use check1->solution Yes step4 Use sonication step3->step4 check2 Is the solution clear? step4->check2 check2->solution Yes issue Persistent solubility issue. Consider alternative solvent or consult technical support. check2->issue No

Caption: A step-by-step workflow for dissolving this compound powder.

Issue 2: Precipitation in Aqueous Buffers

For precipitation issues upon dilution of a DMSO stock into aqueous media, refer to the following decision tree:

Troubleshooting Precipitation in Aqueous Buffers

G start Precipitation observed after diluting DMSO stock check1 Is the final DMSO concentration > 0.5%? start->check1 step1 Decrease final DMSO concentration check1->step1 Yes check2 Was the stock added quickly to the buffer? check1->check2 No solution Precipitation should be resolved step1->solution step2 Add stock solution drop-wise with constant mixing check2->step2 Yes check3 Is the compound concentration close to its solubility limit? check2->check3 No step2->solution step3 Lower the final compound concentration check3->step3 Yes check3->solution No step3->solution

Caption: A decision tree for troubleshooting precipitation of A 419259 in aqueous buffers.

Data Presentation: Solubility Summary

SolventReported SolubilityMolar ConcentrationSource
WaterSolubleup to 100 mM
DMSOSolubleup to 20 mM
Methanol1.4 mg/ml~2.36 mM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Weighing: Accurately weigh out 5.92 mg of this compound (MW: 592.01 g/mol ).

  • Dissolution: Add 1 mL of high-purity water to the powder.

  • Mixing: Vortex the solution for 2-5 minutes until the solid is completely dissolved.

  • Assistance (if needed): If dissolution is slow, place the vial in a 37°C water bath for 10-15 minutes and vortex again. Sonication can also be used to aid dissolution.

  • Storage: Store the stock solution at -20°C in single-use aliquots.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out 5.92 mg of this compound.

  • Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the powder.

  • Mixing: Vortex thoroughly. Gentle warming or sonication may be required.[4]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots.

Protocol 3: Dilution into Cell Culture Medium

  • Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.

  • Dilution: While gently vortexing the pre-warmed medium, add the stock solution drop-wise.

  • Final Mix: Gently mix the final solution before adding it to your cells.

Signaling Pathway

This compound is a potent inhibitor of Src family kinases (SFKs). SFKs are key components in various signaling pathways, including the Bcr-Abl pathway, which is crucial in Chronic Myeloid Leukemia (CML).

A 419259 Inhibition of the Bcr-Abl Signaling Pathway

G cluster_pathway Bcr-Abl Signaling Pathway BcrAbl Bcr-Abl Src Src Family Kinases (e.g., Hck, Lyn) BcrAbl->Src Downstream Downstream Effectors (e.g., STAT5, MAPK) Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation A419259 A 419259 A419259->inhibition inhibition->Src

Caption: A diagram illustrating the inhibitory action of A 419259 on Src family kinases within the Bcr-Abl signaling pathway.

References

A 419259 trihydrochloride stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, solubility, and handling of A 419259 trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The choice of solvent depends on the desired stock concentration and experimental requirements. This compound is soluble in several common laboratory solvents. For high concentration stock solutions, water and DMSO are recommended. It is also soluble in methanol at a lower concentration. Please refer to the solubility data table below for more details.

Q2: How should I store the solid this compound powder?

A2: For long-term storage, it is recommended to store the solid powder at -20°C, where it can be stable for up to 3 to 4 years[1][2][3]. For shorter periods, storage at 4°C for up to 2 years is also an option[1]. Some suppliers suggest desiccating the powder and storing it at room temperature. Always store the compound in a tightly sealed container to protect it from moisture[1].

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: Stock solutions of this compound should be stored at low temperatures to maintain stability. For storage up to 6 months, -80°C is recommended[1][4][5]. For shorter-term storage of up to 1 month, -20°C is suitable[1][4][5]. It is important to note that one supplier suggests that solutions are unstable and should be prepared fresh[3]. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes[4].

Q4: For how long are the prepared stock solutions stable?

A4: Based on supplier recommendations, stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C[1][4][5]. However, for optimal activity, especially for sensitive in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use[4].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving the compound Insufficient solvent volume or inadequate mixing. Hygroscopic nature of the solvent (especially DMSO).Increase the solvent volume or try gentle warming and vortexing. The use of sonication can also aid in dissolution[4]. Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as absorbed moisture can affect solubility[4].
Precipitation of the compound upon addition to aqueous media The final concentration of the compound in the aqueous buffer is above its solubility limit. The organic solvent concentration in the final solution is too high.Ensure the final concentration in your experimental setup is below the aqueous solubility limit. It is advisable to perform a pilot test to check for solubility at the desired final concentration. Minimize the volume of the organic stock solution added to the aqueous medium.
Inconsistent experimental results Degradation of the compound due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution.Always follow the recommended storage conditions. Prepare fresh solutions for each experiment or use aliquots that have not been subjected to multiple freeze-thaw cycles[4].
Low potency or lack of activity in assays The compound may have degraded. Inaccurate concentration of the stock solution.Use a freshly prepared stock solution or a new aliquot that has been stored properly. Verify the concentration of your stock solution.

Data Summary

Solubility of this compound
Solvent Concentration Notes Reference
Waterup to 100 mM-
Water50 mg/mL (84.46 mM)Requires sonication to dissolve.[4]
DMSOup to 20 mM-
DMSO1 mg/mL (1.69 mM)Requires sonication. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility.[4]
Methanol1.4 mg/mL-[2]
Storage and Stability of this compound
Form Temperature Duration Notes Reference
Solid (Powder) -20°C≥ 4 yearsStore in a sealed container, protected from moisture.[2]
-20°C3 years[1][3]
4°C2 years[1]
Room Temperature-Requires desiccation.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][4][5]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1][4][5]

Experimental Protocols & Visualizations

Workflow for Preparation and Storage of this compound Stock Solution

The following diagram outlines the recommended procedure for preparing and storing stock solutions of this compound to ensure stability and experimental reproducibility.

G cluster_prep Solution Preparation cluster_storage Storage and Handling cluster_usage Experimental Use weigh Weigh A 419259 trihydrochloride powder add_solvent Add appropriate solvent (e.g., DMSO, Water) weigh->add_solvent dissolve Facilitate dissolution (vortex, sonicate) add_solvent->dissolve aliquot Aliquot into single-use vials dissolve->aliquot use_fresh Use immediately (Recommended for in vivo) dissolve->use_fresh store_neg80 Store at -80°C (up to 6 months) aliquot->store_neg80 store_neg20 Store at -20°C (up to 1 month) aliquot->store_neg20 thaw Thaw a single aliquot store_neg80->thaw store_neg20->thaw dilute Dilute to working concentration use_fresh->dilute thaw->dilute perform_exp Perform experiment dilute->perform_exp

Caption: Recommended workflow for the preparation and storage of this compound solutions.

This compound as an Inhibitor of the Src Family Kinase Signaling Pathway

This compound is a potent inhibitor of Src family kinases (SFKs), which are key regulators of various cellular processes. The diagram below illustrates the general signaling pathway and the point of inhibition by A 419259.

G cluster_upstream Upstream Signals cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling & Cellular Response growth_factors Growth Factors receptor Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) growth_factors->receptor cytokines Cytokines cytokines->receptor cell_adhesion Cell Adhesion cell_adhesion->receptor sfk Src Family Kinases (Src, Lck, Lyn) receptor->sfk pi3k_akt PI3K/Akt Pathway proliferation Cell Proliferation & Survival pi3k_akt->proliferation migration Cell Migration & Adhesion pi3k_akt->migration ras_mapk Ras/MAPK Pathway ras_mapk->proliferation ras_mapk->migration stat STAT Pathway stat->proliferation differentiation Cell Differentiation stat->differentiation sfk->pi3k_akt sfk->ras_mapk sfk->stat a419259 A 419259 trihydrochloride a419259->sfk

Caption: Inhibition of the Src family kinase signaling pathway by this compound.

References

Optimizing A 419259 trihydrochloride concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of A 419259 trihydrochloride in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable inhibitor of Src family kinases (SFKs). It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of SFKs and preventing the transfer of phosphate to their substrate proteins.[1][2][3] This blockade of phosphorylation leads to the inhibition of downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[4][5][6]

Q2: Which specific kinases are inhibited by this compound?

This compound exhibits high potency against several members of the Src family kinases. Its primary targets include Hck, Lck, Lyn, and Src.[1]

Q3: What are the common in vitro applications of this compound?

Common in vitro applications include:

  • Inducing apoptosis in cancer cell lines, particularly those derived from myeloid leukemias.

  • Inhibiting cell proliferation and viability.

  • Studying the role of Src family kinases in various signaling pathways.

  • Investigating the downstream effects of Src inhibition on cellular processes like migration and adhesion.

Q4: What is the recommended concentration range for this compound in cell-based assays?

The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, a general starting range for cell-based assays is between 100 nM and 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q5: How should I prepare and store this compound stock solutions?

  • Reconstitution: this compound is soluble in water and DMSO. For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM).

  • Storage: Store the solid compound and DMSO stock solutions at -20°C. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibitory effect observed Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the IC50 value for your specific assay.
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles. Store at -20°C.
Cell Line Insensitivity: The cell line being used may not be dependent on the Src signaling pathway for survival or proliferation.Confirm the expression and activity of Src family kinases in your cell line (e.g., via Western blot). Consider using a positive control cell line known to be sensitive to Src inhibition.
High Serum Concentration in Media: Proteins in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration.Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
High background in assays Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor can be toxic to cells.Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments.
Inconsistent results between experiments Variability in Cell Health and Density: Differences in cell confluence or passage number can affect experimental outcomes.Maintain consistent cell culture practices. Seed cells at a consistent density and use cells within a specific passage number range for all experiments.
Inaccurate Pipetting: Errors in preparing serial dilutions of the inhibitor can lead to inconsistent concentrations.Use calibrated pipettes and be meticulous when preparing dilutions.

Data Presentation

Table 1: Inhibitory Activity of this compound Against Src Family Kinases

KinaseIC50 (nM)
Hck0.43
Lck<3
Lyn<3
Src9

IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Data is compiled from publicly available sources.

Table 2: Example Dose-Response Data for a Cell Viability Assay (MTT)

Concentration of A 419259 (µM)% Cell Viability (Relative to Vehicle Control)
0 (Vehicle)100%
0.0195%
0.175%
0.550%
1.030%
5.010%

This is example data and the actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay

This protocol is for detecting apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[7][8][9]

Western Blot for Phospho-Src

This protocol is for assessing the inhibition of Src kinase activity by measuring the phosphorylation status of Src at Tyrosine 416.[1][10]

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Western blotting equipment

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent.

  • To normalize, strip the blot and re-probe with an antibody against total Src.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk Ras-MAPK Pathway cluster_stat STAT Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 A419259 A 419259 A419259->Src AKT AKT PI3K->AKT Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival MAPK MAPK Ras->MAPK Gene_Expression Gene Expression MAPK->Gene_Expression Transcription Transcription STAT3->Transcription

Caption: Src Signaling Pathway and Inhibition by A 419259.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells add_inhibitor Add A 419259 (Dose-response) seed_cells->add_inhibitor incubate Incubate (e.g., 48h) add_inhibitor->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Caption: Experimental Workflow for MTT Cell Viability Assay.

G start Start no_effect No/Low Inhibitory Effect start->no_effect check_concentration Is concentration optimal? no_effect->check_concentration dose_response Perform dose-response experiment check_concentration->dose_response No check_compound Is compound fresh? check_concentration->check_compound Yes end Problem Solved dose_response->end fresh_stock Prepare fresh stock solution check_compound->fresh_stock No check_cell_line Is cell line sensitive? check_compound->check_cell_line Yes fresh_stock->end validate_target Validate Src expression/ activity (Western Blot) check_cell_line->validate_target Unsure check_cell_line->end Yes validate_target->end

Caption: Troubleshooting Logic for "No Inhibitory Effect".

References

Troubleshooting lack of A 419259 trihydrochloride effect in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with A 419259 trihydrochloride in cell line experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I not observing any effect of this compound on my cells?

There are several potential reasons for a lack of an observable effect. This guide will walk you through the most common issues, from compound preparation to cell line-specific factors. Please review the following questions to pinpoint the problem.

Q2: How should I prepare and store my this compound stock solutions?

Proper handling and storage of the compound are critical for maintaining its activity.

  • Storage of Powder: The solid form of this compound should be stored at -20°C and desiccated.[1][2][3] Under these conditions, it is stable for at least three years.[1][3]

  • Solution Preparation: It is highly recommended to prepare fresh solutions for each experiment, as solutions may be unstable.[1] If you must prepare a stock, dissolve the compound in a suitable solvent like DMSO (up to 20 mM) or water (up to 100 mM).[2][4]

  • Stock Solution Storage: Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can inactivate the product, and store at -20°C.[5]

Q3: What is the optimal concentration of this compound to use?

The effective concentration is highly dependent on the cell line.

  • Potency: this compound is a potent inhibitor of Src family kinases (SFKs) with IC50 values in the low nanomolar range for purified enzymes (e.g., 9 nM for Src, <3 nM for Lck and Lyn).[1][5][6][7]

  • Cell-Based Assays: For cell-based assays, higher concentrations are typically required. The IC50 for inhibiting cell proliferation in sensitive lines like K-562 and Meg-01 is often in the 0.1-0.3 µM range.[5][8][9]

  • Recommended Range: A starting concentration range of 0.1 µM to 1.0 µM is recommended for initial experiments. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.

Q4: Is my cell line a suitable model for this compound treatment?

This compound is not effective in all cell lines. Its efficacy is linked to the dependence of the cells on Src family kinase signaling.

  • Sensitive Cell Lines: The compound has demonstrated significant anti-proliferative and pro-apoptotic effects in Chronic Myelogenous Leukemia (CML) cell lines (e.g., K-562, Meg-01) and Acute Myeloid Leukemia (AML) stem cells.[8][9]

  • Resistant Cell Lines: Some cell lines, particularly those not driven by Bcr-Abl or SFK activity, may be resistant. For example, Philadelphia chromosome-negative (Ph-) cell lines like TF-1 and HEL have shown resistance to the compound.[3]

  • Verification: Before extensive experimentation, confirm that your cell line expresses active Src family kinases and that this pathway is relevant to the biological process you are studying.

Q5: How can I verify that the compound is active and inhibiting the Src pathway?

If you are using a sensitive cell line at an appropriate concentration and still see no effect, you should verify target engagement.

  • Western Blot Analysis: A key experiment is to measure the phosphorylation status of direct or indirect downstream targets of Src kinases. After treating the cells with this compound, you should observe a decrease in the phosphorylation of proteins such as STAT5 and Erk.[10] This confirms that the inhibitor is entering the cells and engaging its target.

Q6: Could there be an issue with the experimental setup or the compound itself?

  • Compound Integrity: If you suspect the compound has degraded, purchase a new vial from a reputable supplier. Ensure the Certificate of Analysis meets purity standards.

  • Assay Sensitivity: Ensure your experimental readout (e.g., cell viability assay, apoptosis marker) is sensitive enough to detect the expected changes. Include appropriate positive and negative controls in your experiment. For example, use a different, well-characterized Src inhibitor as a positive control.

Q7: Are there known off-target effects I should consider?

While relatively selective, like many kinase inhibitors, A 419259 can have off-target effects, especially at higher concentrations.[11] If you observe unexpected phenotypes, consider the possibility of off-target interactions.[12][13] It is always good practice to use the lowest effective concentration to minimize these effects.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound against purified kinases and in various cell lines.

Table 1: Inhibitory Activity against Purified Src Family Kinases

KinaseIC50 (nM)
Hck0.43[2]
Lck<3[3][6][7]
Lyn<3[3][6][7]
Src9[1][5][6][7]

Table 2: Effective Concentrations in Cell-Based Assays

Cell LineAssayIC50 (µM)Reference
K-562Proliferation/Apoptosis0.1 - 0.3[5][9]
Meg-01Proliferation~0.1[5][8][9]
DAGM/Bcr-AblProliferation0.1 - 0.3[5][6][8]

Experimental Protocols

Protocol: Cell Proliferation Assay Using Calcein-AM

This protocol is adapted from methodologies used to assess the effect of A 419259 on cell proliferation.[5]

  • Cell Plating:

    • Culture your chosen cell line (e.g., K-562) under standard conditions.

    • Harvest cells and perform a cell count.

    • Plate 1 x 10⁴ cells per well in a 96-well plate. Include wells for each concentration and a vehicle control (e.g., DMSO).

  • Compound Preparation and Treatment:

    • Prepare a 2 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 µM). The final DMSO concentration in all wells, including the vehicle control, should be consistent and typically ≤0.1%.

    • Add the diluted compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time course (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement (Calcein-AM):

    • After incubation, centrifuge the plate at 1500 x g for 10 minutes to pellet the cells.

    • Carefully remove the supernatant and wash the cells with Phosphate Buffered Saline (PBS).

    • Add Calcein-AM to each well to a final concentration of 1 µM.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition:

    • Read the fluorescence at an excitation/emission wavelength of 485/530 nm using a fluorescent plate reader.

    • Analyze the data to determine the effect of this compound on cell proliferation and calculate the IC50 value.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Src Src Family Kinases (SFK) Receptor->Src Activates Ras Ras/Erk Pathway Src->Ras Activates STAT5 STAT5 Src->STAT5 Activates Proliferation Gene Transcription (Proliferation, Survival) Ras->Proliferation STAT5->Proliferation A419259 A 419259 trihydrochloride A419259->Src Inhibits

Caption: Simplified Src signaling pathway inhibited by this compound.

Troubleshooting Workflow

G Start Start: No effect observed Check_Prep Is compound prep & storage correct? Start->Check_Prep Correct_Prep Action: Prepare fresh stock, aliquot, store at -20°C Check_Prep->Correct_Prep No Check_Conc Is concentration range appropriate? Check_Prep->Check_Conc Yes Correct_Prep->Check_Conc Correct_Conc Action: Perform dose-response (0.1 - 1.0 µM) Check_Conc->Correct_Conc No Check_Cell Is cell line known to be sensitive? Check_Conc->Check_Cell Yes Correct_Conc->Check_Cell Correct_Cell Action: Switch to a positive control cell line (e.g., K-562) Check_Cell->Correct_Cell No Check_Target Verify target inhibition (e.g., p-STAT5 WB) Check_Cell->Check_Target Yes Correct_Cell->Check_Target Target_Inhibited Is target inhibited? Check_Target->Target_Inhibited Problem_Assay Issue is likely with the biological readout or downstream pathway Target_Inhibited->Problem_Assay Yes Problem_Compound Issue is likely with compound activity or cell permeability Target_Inhibited->Problem_Compound No Success Problem Solved Problem_Assay->Success Problem_Compound->Success

Caption: Logic diagram for troubleshooting lack of this compound effect.

Experimental Workflow

G Start Start: Culture Cells Step1 1. Plate cells in 96-well plate Start->Step1 Step2 2. Prepare serial dilutions of A 419259 Step1->Step2 Step3 3. Treat cells with compound or vehicle control Step2->Step3 Step4 4. Incubate for defined period (e.g., 72h) Step3->Step4 Step5 5. Add viability reagent (e.g., Calcein-AM) Step4->Step5 Step6 6. Incubate in dark (e.g., 1h at RT) Step5->Step6 Step7 7. Read fluorescence (485ex / 530em) Step6->Step7 End End: Analyze Data & Calculate IC50 Step7->End

Caption: Workflow for a cell viability experiment using this compound.

References

How to prepare fresh A 419259 trihydrochloride solutions for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of fresh A-419259 trihydrochloride solutions for use in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing A-419259 trihydrochloride stock solutions?

A1: The recommended solvents for A-419259 trihydrochloride are sterile water and dimethyl sulfoxide (DMSO).[1] It is highly soluble in water, up to 100 mM.[1] In DMSO, it is soluble up to 20 mM, although some sources suggest solubility can reach up to 100 mg/mL (~207 mM) with sonication and warming.[1][2] For cell-based assays, DMSO is a common choice for initial stock solutions, which are then further diluted in aqueous media.

Q2: How should I store the solid compound and my prepared stock solutions?

A2: The solid, powdered form of A-419259 trihydrochloride should be stored desiccated at room temperature or at -20°C for long-term stability of at least four years.[3] Prepared stock solutions are unstable and it is highly recommended to prepare them fresh for each experiment.[4] If short-term storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or at -20°C for up to one month.[5][6]

Q3: My A-419259 trihydrochloride is not dissolving properly in DMSO. What should I do?

A3: If you encounter solubility issues in DMSO, gentle warming and sonication can aid in dissolution.[2] Also, be aware that DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly impact the solubility of your compound. Always use freshly opened, high-purity DMSO for the best results.[2][6]

Q4: What are the key chemical properties of A-419259 trihydrochloride?

A4: A-419259 trihydrochloride is the trihydrochloride salt of A-419259, a pyrrolo-pyrimidine derivative. Its molecular formula is C29H34N6O · 3HCl, and it has a molecular weight of approximately 592.01 g/mol .[1] It is a white to beige crystalline solid or powder.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in stock solution upon storage Solution is unstable; potential for freeze-thaw degradation.Prepare solutions fresh before each use.[4] If storage is unavoidable, aliquot into single-use volumes and store at -80°C.[5][6]
Inconsistent assay results Degradation of the compound due to improper storage or handling.Ensure the solid compound is stored under desiccated conditions. Use freshly prepared solutions for every experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Difficulty dissolving the compound Insufficient solvent volume or presence of moisture in the solvent (especially DMSO).Confirm your calculations for the desired concentration. Use gentle warming and sonication to aid dissolution.[2] Use fresh, anhydrous grade DMSO.[2][6]

Quantitative Data Summary

PropertyWaterDMSOMethanol
Maximum Solubility 100 mM (59.2 mg/mL)[1][8]20 mM (11.84 mg/mL)[1][8]1.4 mg/mL[3]
Storage (Solid) -Desiccate at Room Temperature or -20°C[3]-
Storage (Solution) Prepare Fresh[4]-80°C (up to 6 months), -20°C (up to 1 month)[5][6]Prepare Fresh

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of A-419259 trihydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you would need 5.92 mg of the compound (assuming a molecular weight of 592.01 g/mol ).

  • Adding Solvent: Add the appropriate volume of fresh, high-purity DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolution: Vortex the tube thoroughly to dissolve the compound. If necessary, use a sonicator bath or gentle warming to facilitate complete dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage (if necessary): If immediate use is not possible, aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol for Preparing Working Solutions for Cell-Based Assays
  • Thawing Stock Solution: If using a frozen stock, thaw it quickly at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your assay. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.

  • Application to Cells: Add the final working solutions to your cell cultures as per your experimental design. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Visualizations

experimental_workflow Experimental Workflow: A-419259 Solution Preparation cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh A-419259 Trihydrochloride Powder add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Aliquot and Store at -80°C (Optional) dissolve->store thaw Thaw Stock Solution dissolve->thaw Use Freshly Prepared store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute apply Apply to Assay dilute->apply

Caption: Workflow for preparing A-419259 trihydrochloride solutions.

A-419259 is a potent inhibitor of Src family kinases (SFKs).[1] These kinases are crucial components of various cellular signaling pathways that regulate cell proliferation, differentiation, survival, and migration. In many cancers, such as Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), SFKs are aberrantly activated, contributing to disease progression.[8]

signaling_pathway Simplified Src Family Kinase (SFK) Signaling and Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor sfk Src Family Kinase (e.g., Src, Lck, Hck) receptor->sfk Activation downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) sfk->downstream Phosphorylation cellular_response Cellular Responses (Proliferation, Survival) downstream->cellular_response a419259 A-419259 a419259->sfk Inhibition

Caption: Inhibition of SFK signaling by A-419259.

References

A 419259 trihydrochloride storage conditions to maintain activity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: A 419259 Trihydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of this compound to ensure the maintenance of its biological activity and the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound powder?

A: To maintain long-term activity, the solid powder of this compound should be stored at -20°C for up to 4 years.[1][2] For shorter periods, it can be stored desiccated at room temperature.[3][4]

Q2: What is the best way to prepare and store stock solutions of this compound?

A: It is recommended to prepare concentrated stock solutions in a suitable solvent such as DMSO or water.[3][4][5] For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them under the recommended conditions.[5][6] Solutions are generally unstable and should be prepared fresh when possible.[7]

Q3: I'm observing precipitation in my stock solution after thawing. What should I do?

A: If precipitation occurs, you can gently warm the solution and/or use sonication to aid in redissolving the compound.[8] To prevent this, ensure the compound is fully dissolved initially and consider preparing smaller aliquots to minimize temperature fluctuations.

Q4: For my in vivo experiments, how should I prepare the working solution?

A: For in vivo applications, it is best to prepare the working solution fresh on the day of use.[8] A common formulation involves first dissolving the compound in a minimal amount of an organic solvent like DMSO, and then diluting it with an appropriate vehicle such as saline, corn oil, or a solution containing solubilizing agents like PEG300 and Tween-80.[8]

Q5: What are the known target kinases for this compound?

A: this compound is a potent inhibitor of the Src family kinases (SFKs).[4] It has been shown to have high inhibitory activity against Hck, Src, Lck, and Lyn.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in experiments Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures).Prepare fresh stock solutions from the solid powder. Ensure proper aliquoting and storage of any remaining stock solution at -80°C for long-term or -20°C for short-term use.[5][8]
Inconsistent experimental results Inaccurate concentration of the working solution due to incomplete dissolution or precipitation.Visually inspect the solution for any precipitates before use. If necessary, gently warm and sonicate the solution to ensure complete dissolution.[8] Perform a concentration validation if possible.
Unexpected off-target effects The compound may be inhibiting other kinases at the concentration used.Review the selectivity profile of this compound. It is selective for Src family kinases over kinases like c-Abl and PKC.[1] Consider performing a dose-response experiment to determine the optimal concentration with minimal off-target effects.
Poor solubility in aqueous buffers for cell-based assays The compound has limited solubility in aqueous solutions.Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low enough (typically <0.5%) to not affect the cells.

Quantitative Data Summary

Parameter Condition Value/Recommendation Citations
Storage (Solid) Long-term-20°C[1][2]
Short-termDesiccate at Room Temperature[3][4]
Stability (Solid) at -20°C≥ 4 years[1]
Storage (Solution) In solvent at -80°CUp to 6 months[5][8]
In solvent at -20°CUp to 1 month[5][8]
Solubility WaterUp to 100 mM (59.2 mg/mL)[3][4]
DMSOUp to 20 mM (11.84 mg/mL)[3][4]
Methanol1.4 mg/mL[1]

Key Experimental Protocols

1. Preparation of Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial.

    • Vortex and/or sonicate the solution to ensure the compound is completely dissolved.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[5][8]

2. Cell-Based Proliferation Assay

  • Objective: To determine the effect of this compound on the proliferation of a cancer cell line (e.g., K-562).

  • Materials:

    • K-562 cells

    • RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) and antibiotics

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., Calcein-AM)

  • Procedure:

    • Seed K-562 cells into a 96-well plate at a density of 1 x 10^4 cells per well.[5]

    • Prepare serial dilutions of this compound in the cell culture medium from the stock solution.

    • Add the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) group.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time course (e.g., 4 days).[5]

    • At each time point, measure cell viability using a suitable assay. For Calcein-AM, incubate the cells with the reagent in the dark and then read the fluorescence at 485/530 nm (excitation/emission).[5]

    • Analyze the data to determine the IC50 value of this compound for cell proliferation.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase Src Src Family Kinases (Src, Lck, Lyn, Hck) RTK->Src Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Phosphorylation & Activation Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation A419259 A 419259 A419259->Src Inhibition

Caption: Simplified signaling pathway showing the inhibitory action of A 419259 on Src family kinases.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start: A 419259 Solid Powder dissolve Dissolve in DMSO to make stock solution start->dissolve aliquot Aliquot for single use dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw one aliquot store->thaw dilute Prepare working solutions in cell culture medium thaw->dilute treat Treat cells in 96-well plate dilute->treat incubate Incubate for desired time treat->incubate assay Perform cell viability assay incubate->assay read Read plate on fluorescence reader assay->read analyze Analyze data and calculate IC50 read->analyze end End: Results analyze->end

Caption: Experimental workflow for a cell-based assay using this compound.

References

Addressing A 419259 trihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A 419259 trihydrochloride. Our aim is to help you overcome challenges related to compound precipitation in experimental media and ensure the success of your research.

Troubleshooting Guide: Precipitation in Media

This guide provides a systematic approach to resolving precipitation issues with this compound in a question-and-answer format.

Q1: I observed a precipitate immediately after diluting my this compound stock solution into my cell culture medium. What is the likely cause and how can I fix it?

A1: Immediate precipitation upon dilution is often due to the compound's concentration exceeding its solubility limit in the aqueous environment of the cell culture medium, a phenomenon known as "solvent shock."

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Final Concentration The desired final concentration of this compound may be too high for the specific media composition. It is crucial to first determine the maximum soluble concentration in your specific cell culture medium.
Improper Dilution Technique Rapidly adding a concentrated DMSO stock to the medium can create localized areas of high concentration, leading to precipitation. To avoid this, pre-warm the medium to 37°C and add the stock solution dropwise while gently swirling to ensure rapid and even distribution.
"Solvent Shock" To mitigate the abrupt change in solvent polarity, prepare an intermediate dilution of your concentrated stock solution in pre-warmed culture medium before making the final dilution.

Q2: The media in my culture wells appeared clear initially, but a precipitate formed after several hours or days of incubation. What could be causing this delayed precipitation?

A2: Delayed precipitation can be caused by compound instability, interactions with media components over time, or changes in the media environment.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Compound Instability Solutions of this compound can be unstable.[1] It is recommended to prepare fresh solutions for each experiment. If long-term experiments are necessary, consider replenishing the compound by performing media changes with freshly prepared this compound-containing media every 24-48 hours.
Interaction with Media Components Components in the media, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility over time. If your experimental design allows, try reducing the serum concentration.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to decrease over time. As A 419259 is a trihydrochloride salt, its solubility can be pH-dependent. Ensure your medium is well-buffered and that the incubator's CO2 levels are stable to maintain a consistent physiological pH (typically 7.2-7.4).
Media Evaporation Evaporation from culture wells, especially those on the outer edges of a plate, can increase the compound's concentration, leading to precipitation. Ensure proper humidification in the incubator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases, including Src, Lck, and Lyn.[1][2][3][4][5][6] These kinases are key components of intracellular signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[2] By inhibiting Src family kinases, A 419259 can block downstream signaling and induce apoptosis (programmed cell death) in cancer cell lines.[2][3][4][5][7]

Q2: In which solvents is this compound soluble?

A2: this compound has varying solubility in different solvents. It is important to consult the manufacturer's datasheet for batch-specific information. The table below summarizes publicly available solubility data.

Quantitative Data Summary

Table 1: Solubility of A 419259 and its Trihydrochloride Salt

Compound FormSolventMaximum Concentration
A 419259DMSO12.5 mg/mL (25.90 mM)[2]
A 419259Water< 0.1 mg/mL (insoluble)[2]
A 419259 GMPDMSO100 mg/mL (207.20 mM) (with ultrasonic and warming)[3]
A-419259 (hydrochloride)Methanol1.4 mg/mL[8]
This compoundWater100 mM
This compoundDMSO20 mM
This compoundPBS100 mg/mL (168.92 mM)[4]

Q3: What is the recommended final concentration of DMSO in cell culture?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.

Q4: How should I store this compound?

A4: The solid powder form should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.[4][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex briefly and/or use sonication to ensure the compound is completely dissolved. Gentle warming may also aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Media

This protocol provides a method for diluting the stock solution into cell culture media to minimize precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or flasks

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Intermediate Dilution (Recommended):

    • In a sterile tube, prepare an intermediate dilution of the stock solution in a small volume of the pre-warmed medium. For example, add 10 µL of a 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.

  • Final Dilution:

    • Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling the flask or tube. This ensures rapid and even distribution.

  • Mix the final solution gently by inverting the tube or swirling the flask. Avoid vigorous vortexing.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

Visualizations

Troubleshooting_Workflow Troubleshooting Precipitation of this compound start Precipitation Observed immediate Immediate Precipitation? start->immediate delayed Delayed Precipitation? immediate->delayed No cause_immediate Likely Causes: - High Final Concentration - Improper Dilution - 'Solvent Shock' immediate->cause_immediate Yes cause_delayed Likely Causes: - Compound Instability - Media Interaction - pH Shift - Evaporation delayed->cause_delayed Yes solution_immediate Solutions: - Determine Max Soluble Conc. - Use Dropwise Addition - Perform Intermediate Dilution cause_immediate->solution_immediate solution_delayed Solutions: - Prepare Fresh Solutions - Reduce Serum Conc. - Monitor pH & CO2 - Ensure Humidification cause_delayed->solution_delayed end Precipitation Resolved solution_immediate->end solution_delayed->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow Recommended Experimental Workflow cluster_prep Preparation cluster_dilution Dilution cluster_application Application prep_stock Prepare Concentrated Stock in DMSO intermediate_dilution Perform Intermediate Dilution in Media prep_stock->intermediate_dilution prewarm_media Pre-warm Cell Culture Media (37°C) prewarm_media->intermediate_dilution final_dilution Add Dropwise to Bulk Media with Gentle Mixing intermediate_dilution->final_dilution visual_inspection Visually Inspect for Precipitate final_dilution->visual_inspection add_to_cells Add to Cell Culture visual_inspection->add_to_cells No Precipitate Signaling_Pathway Simplified Src Family Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Integrins, etc. Src Src Family Kinases (Src, Lck, Lyn) RTK->Src Activation Downstream Downstream Signaling Cascades Src->Downstream Apoptosis Apoptosis Src->Apoptosis Inhibition of A419259 A 419259 Trihydrochloride A419259->Src Inhibition Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration

References

Minimizing toxicity of A 419259 trihydrochloride in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the toxicity of A-419259 trihydrochloride in primary cell cultures. The following information is intended to facilitate successful experimentation by providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is A-419259 trihydrochloride and what is its mechanism of action?

A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family of kinases (SFKs), including Src, Lck, Lyn, and Hck.[1][2][3] It functions by competing with ATP for the binding site on these kinases, thereby inhibiting their catalytic activity.[4] This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival. In many cancer cell lines, inhibition of SFKs by A-419259 leads to the induction of apoptosis (programmed cell death).[5][6][7]

Q2: What are the typical signs of A-419259 trihydrochloride toxicity in primary cell cultures?

Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.[8] Signs of toxicity from A-419259 in primary cell cultures can include:

  • Reduced cell viability and proliferation: A significant decrease in the number of healthy, dividing cells compared to vehicle-treated controls.

  • Changes in cell morphology: Cells may appear rounded, shrunken, detached from the culture surface, or exhibit membrane blebbing.

  • Increased apoptosis: A higher rate of programmed cell death, which can be confirmed using specific assays.

  • Altered metabolic activity: A decline in the metabolic rate of the cells.

Q3: What are the primary causes of toxicity with A-419259 trihydrochloride in primary cell cultures?

Toxicity in primary cell cultures when using A-419259 can stem from several factors:

  • High Concentrations: Using concentrations significantly above the effective dose for target inhibition can lead to off-target effects and general cellular stress.[9]

  • Prolonged Exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes, leading to cumulative toxicity.

  • Off-Target Effects: Although A-419259 is selective, at higher concentrations it may inhibit other kinases or cellular proteins, leading to unintended and toxic consequences.[10][11]

  • Solvent Toxicity: The solvent used to dissolve A-419259, typically DMSO, can be toxic to primary cells at concentrations as low as 0.1-0.5%.

  • Compound Instability: A-419259 solutions are reported to be unstable and should be prepared fresh to avoid degradation products that could be toxic.[3]

Q4: How can I minimize the toxicity of A-419259 trihydrochloride in my experiments?

Minimizing toxicity is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Determine the Optimal Concentration: Perform a dose-response experiment to identify the lowest effective concentration of A-419259 that achieves the desired level of Src kinase inhibition without causing excessive cell death.

  • Optimize Incubation Time: Determine the minimum exposure time required to observe the desired biological effect.

  • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific primary cell type. Always include a vehicle-only control in your experiments.

  • Use High-Quality Reagents: Use A-419259 from a reputable supplier and high-purity, anhydrous solvents.

  • Prepare Fresh Solutions: Due to the instability of A-419259 solutions, it is recommended to prepare them fresh for each experiment from a powder stored at -20°C.[3]

Troubleshooting Guide

This guide addresses common issues encountered when using A-419259 trihydrochloride in primary cell cultures.

Problem Potential Cause Recommended Solution
High levels of cell death observed even at low concentrations of A-419259. The primary cell type is highly sensitive to Src kinase inhibition or off-target effects.1. Perform a detailed dose-response curve starting from very low concentrations (e.g., in the low nanomolar range).2. Reduce the incubation time to the minimum required for the desired effect.3. Confirm cell death is due to apoptosis using Annexin V or caspase activity assays.
Inconsistent results between experiments. 1. Variability in cell health or passage number.2. Inconsistent preparation of A-419259 solutions.3. Degradation of A-419259 stock solution due to improper storage or multiple freeze-thaw cycles.1. Use primary cells with a low and consistent passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.2. Prepare fresh dilutions of A-419259 from a powdered stock for each experiment.3. Aliquot the powdered A-419259 upon receipt and store at -20°C to avoid repeated handling of the entire stock.
No observable effect of A-419259 on the target pathway. 1. The concentration of A-419259 is too low.2. The inhibitor has degraded.3. The target Src family kinase is not critical for the observed phenotype in your primary cell model.1. Increase the concentration of A-419259 based on a dose-response experiment.2. Prepare a fresh solution of A-419259.3. Validate the importance of the target kinase using a different, structurally unrelated inhibitor or a genetic approach (e.g., siRNA).
Precipitation of A-419259 in the culture medium. The solubility limit of A-419259 has been exceeded in the aqueous culture medium.1. Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility, but still non-toxic to the cells.2. Prepare intermediate dilutions of the A-419259 stock in culture medium to minimize the volume of concentrated stock added to the final culture.

Data Presentation

Table 1: Inhibitory Potency of A-419259 Trihydrochloride against Src Family Kinases

KinaseIC₅₀ (nM)
Src9
Lck3
Lyn3
Hck0.43 - 11.26

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific assay conditions.[1][2][5][6]

Table 2: Effective Concentrations of A-419259 in Various Cell Lines (for reference)

Cell LineEffectEffective Concentration (µM)
K-562 (CML)Inhibition of proliferation, induction of apoptosis0.1 - 0.3
Meg-01 (CML)Inhibition of proliferation0.1
DAGM/Bcr-AblInhibition of proliferation0.1 - 0.3
Primary CD34+ CML cellsInduction of apoptosisDose-dependent

Note: These concentrations were determined in cancer cell lines and primary cancer cells, and may be higher than what is required or tolerated by non-cancerous primary cells.[1][3][6]

Mandatory Visualizations

a419259_pathway Src Family Kinase Signaling Pathway Inhibition by A-419259 A419259 A-419259 Trihydrochloride SFK Src Family Kinases (Src, Lck, Lyn, Hck) A419259->SFK Inhibits Downstream Downstream Signaling Proteins SFK->Downstream Activates Apoptosis Apoptosis SFK->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of Src Family Kinases by A-419259.

toxicity_workflow Experimental Workflow for Minimizing A-419259 Toxicity start Start: Plan Experiment with A-419259 dose_response 1. Dose-Response Curve (e.g., MTT Assay) start->dose_response determine_ic50 2. Determine EC₅₀ for On-Target Effect & IC₅₀ for Toxicity dose_response->determine_ic50 time_course 3. Time-Course Experiment (at non-toxic EC₅₀) determine_ic50->time_course select_conditions 4. Select Optimal Concentration & Time time_course->select_conditions main_experiment 5. Perform Main Experiment with Optimized Conditions select_conditions->main_experiment controls Include Vehicle Control (e.g., <0.1% DMSO) select_conditions->controls end End: Analyze Data main_experiment->end troubleshooting_logic Troubleshooting Logic for A-419259 Toxicity start High Cell Toxicity Observed check_conc Is A-419259 concentration in the optimal range? start->check_conc reduce_conc Action: Lower Concentration & Repeat Dose-Response check_conc->reduce_conc No check_time Is incubation time minimized? check_conc->check_time Yes reduce_conc->check_conc reduce_time Action: Reduce Incubation Time & Repeat Time-Course check_time->reduce_time No check_solvent Is solvent concentration <0.1%? check_time->check_solvent Yes reduce_time->check_time adjust_solvent Action: Adjust Dilution Scheme to Lower Solvent Conc. check_solvent->adjust_solvent No check_reagent Is A-419259 solution freshly prepared? check_solvent->check_reagent Yes adjust_solvent->check_solvent prepare_fresh Action: Prepare Fresh Solution from Powdered Stock check_reagent->prepare_fresh No end Toxicity Minimized check_reagent->end Yes prepare_fresh->check_reagent

References

Best practices for long-term storage of A 419259 trihydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of A-419259 trihydrochloride powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for A-419259 trihydrochloride powder?

A-419259 trihydrochloride powder is sensitive to moisture and should be stored under controlled conditions to ensure its stability and efficacy over time.[1][2][3][4][5] Different suppliers provide slightly varied recommendations, which are summarized below. For maximal stability, storage at -20°C is recommended.

Q2: How long can I store the A-419259 trihydrochloride powder?

The stability of the powder is dependent on the storage conditions. One supplier indicates a stability of at least four years when stored at -20°C.[2] Another suggests a shelf life of three years at -20°C.[6] Adherence to strict storage protocols is crucial to achieving this shelf life.

Q3: Is A-419259 trihydrochloride powder hygroscopic?

Yes, A-419259 trihydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][6] This can lead to caking, clumping, and potential degradation of the compound.[7][8][9] Therefore, it is critical to handle the powder in a dry environment and to seal containers tightly after use.

Q4: What should I do if the powder arrives at room temperature?

Shipping at room temperature for short durations is common for this compound in continental US, but storage conditions should be strictly followed upon receipt.[1][2] Immediately transfer the vial to the recommended storage condition (-20°C or 4°C in a desiccated environment) upon arrival.

Q5: How should I prepare stock solutions of A-419259 trihydrochloride?

Stock solutions are typically prepared by dissolving the powder in a suitable solvent. DMSO and water are commonly used.[1][3] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial to prepare your stock solution.[1][6] Solutions are generally less stable than the powder and should be stored at -20°C or -80°C.[1] It is best practice to prepare fresh solutions or use small, pre-packaged sizes to avoid degradation.[5]

Troubleshooting Guide

Issue 1: The A-419259 trihydrochloride powder has caked or clumped.

  • Cause: Exposure to moisture due to its hygroscopic nature is the primary cause of caking.[7][9][10] This can happen if the container is not sealed properly or if it is opened in a humid environment.

  • Solution:

    • Gentle Mechanical Separation: Use a clean, dry spatula to gently break up the clumps inside the vial. Avoid vigorous grinding, which can generate static and increase exposure to air.

    • Drying: Place the opened vial in a desiccator with a fresh desiccant (e.g., silica gel) for 24-48 hours to remove absorbed moisture.

    • Solubilization: If the powder is to be used immediately for preparing a stock solution, the clumping may not affect its solubility, provided the correct amount can be weighed. Proceed with the protocol, ensuring the powder fully dissolves.

  • Prevention: Always handle the powder in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.[8] Ensure the container is tightly sealed immediately after use and stored with a desiccant.

Issue 2: Inconsistent results are observed in experiments using A-419259 trihydrochloride.

  • Cause: Inconsistent results can stem from degradation of the compound due to improper storage, repeated freeze-thaw cycles of stock solutions, or inaccurate weighing of the hygroscopic powder.

  • Solution:

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months or -20°C for up to 1 month.[1]

    • Accurate Weighing: When weighing the powder, do so quickly in a low-humidity environment to minimize moisture absorption, which can alter the actual mass.

    • Use a Fresh Vial: If you suspect the integrity of your current stock is compromised, use a new, unopened vial of the powder to prepare a fresh stock solution.

  • Prevention: Follow a strict first-in, first-out (FIFO) inventory system for your chemical stocks.[11] Clearly label all vials with the date of receipt and opening.[4]

Data Presentation

Table 1: Recommended Storage Conditions for A-419259 Trihydrochloride Powder

SupplierRecommended Storage TemperatureStated Stability
MedChemExpress4°C, sealed storage, away from moistureNot specified
Cayman Chemical-20°C≥ 4 years
R&D SystemsDesiccate at Room TemperatureNot specified
Selleck Chemicals-20°C3 years

Table 2: Storage of A-419259 Trihydrochloride Stock Solutions

Storage TemperatureDurationRecommendations
-80°C6 monthsAliquot to avoid freeze-thaw cycles.[1]
-20°C1 monthAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Acclimatization: Allow the vial of A-419259 trihydrochloride powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture on the cold powder.

  • Weighing: In a low-humidity environment, accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.92 mg (Formula Weight: 592.0 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. Using a vortex mixer, mix until the powder is completely dissolved. Gentle warming or sonication may be necessary to aid dissolution.[1]

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Mandatory Visualizations

Troubleshooting_Hygroscopic_Powder start Issue: Powder is Caked/Clumped check_env Was the vial handled in a high-humidity environment? start->check_env solution_breakup Gently break up clumps with a dry spatula. check_env->solution_breakup Yes/Unsure prevention Prevention: - Handle in low humidity. - Seal tightly after use. - Store with desiccant. check_env->prevention No solution_desiccate Place open vial in a desiccator for 24-48h. solution_breakup->solution_desiccate use_now Is the powder for immediate use? solution_desiccate->use_now solution_dissolve Proceed to dissolve for stock solution. use_now->solution_dissolve Yes use_now->prevention No end Issue Resolved solution_dissolve->end prevention->end

Caption: Troubleshooting workflow for caked or clumped powder.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src Kinase Receptor->Src Activation STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK PI3K PI3K Src->PI3K A419259 A-419259 trihydrochloride A419259->Src Inhibition Proliferation Cell Proliferation STAT3->Proliferation Transcription Metastasis Metastasis FAK->Metastasis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Inhibition of the Src signaling pathway by A-419259.

References

Validation & Comparative

A Comparative Analysis of A-419259 Trihydrochloride and Dasatinib in Chronic Myeloid Leukemia (CML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of A-419259 trihydrochloride and dasatinib, two potent tyrosine kinase inhibitors, in chronic myeloid leukemia (CML) cell lines. The information presented is collated from various experimental studies to offer a comprehensive overview of their mechanisms of action, potency, and cellular effects, supported by experimental data and detailed protocols.

At a Glance: Key Performance Indicators

FeatureA-419259 TrihydrochlorideDasatinib
Primary Targets Src Family Kinases (Src, Lck, Lyn), Bcr-Abl (weaker)Bcr-Abl, Src Family Kinases, c-KIT, PDGFRβ, EPHA2
Potency (IC50) Src: 9 nM, Lck: <3 nM, Lyn: <3 nM, Abl: 3 µM[1]Bcr-Abl: <1 nM, Src Family Kinases: Potent inhibitor
Effect on Proliferation Inhibits proliferation in CML cell lines (e.g., K-562, Meg-01) with IC50 values of 0.1-0.3 µM.[1][2]Potently inhibits proliferation of CML cell lines (e.g., K562, LAMA-84, KYO-1).[3]
Induction of Apoptosis Induces apoptosis in K-562 and Meg-01 CML cell lines.[1][2]Induces apoptosis in a time- and concentration-dependent manner in CML cell lines including LAMA-84, KYO-1, and K562.[3]
Effect on Cell Cycle Induces cell cycle arrest.[4]Induces G1 phase cell cycle arrest in CML and other cancer cell lines.[5][6]

Mechanism of Action: Targeting the Drivers of CML

Both A-419259 trihydrochloride and dasatinib exert their anti-leukemic effects by inhibiting key signaling pathways that drive the proliferation and survival of CML cells. The primary target for CML therapy is the constitutively active Bcr-Abl tyrosine kinase.

A-419259 trihydrochloride is a potent inhibitor of the Src family kinases (SFKs) , including Src, Lck, and Lyn.[1] While it also inhibits the Bcr-Abl kinase, it does so with significantly less potency than its effect on SFKs.[1] SFKs are downstream effectors of Bcr-Abl and are crucial for its oncogenic signaling, playing a role in cell proliferation, survival, and migration. By inhibiting SFKs, A-419259 effectively blocks these downstream signals.

Dasatinib is a multi-targeted kinase inhibitor with potent activity against both Bcr-Abl and the Src family kinases .[5][7][8] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its high potency and its effectiveness against many imatinib-resistant Bcr-Abl mutations.[7] By dual targeting of Bcr-Abl and SFKs, dasatinib provides a comprehensive blockade of the primary oncogenic driver and its key downstream signaling partners in CML.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Src_Family_Kinases Src Family Kinases Bcr-Abl->Src_Family_Kinases STAT5 STAT5 Bcr-Abl->STAT5 Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Pathway Bcr-Abl->Ras/Raf/MEK/ERK PI3K/Akt PI3K/Akt Pathway Bcr-Abl->PI3K/Akt Src_Family_Kinases->STAT5 Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival Ras/Raf/MEK/ERK->Proliferation_Survival PI3K/Akt->Proliferation_Survival A-419259 A-419259 Trihydrochloride A-419259->Src_Family_Kinases Dasatinib Dasatinib Dasatinib->Bcr-Abl Dasatinib->Src_Family_Kinases

Fig. 1: Simplified signaling pathway in CML and points of inhibition.

In Vitro Efficacy: A Head-to-Head Comparison

Inhibition of Cell Proliferation
Cell LineA-419259 Trihydrochloride IC50 (µM)Dasatinib IC50 (nM)
K-5620.1 - 0.3[1]~5[8]
Meg-010.1[1]Not explicitly found
LAMA-84Not explicitly foundPotent inhibition[3]
KYO-1Not explicitly foundPotent inhibition[3]

Dasatinib demonstrates significantly greater potency in inhibiting the proliferation of CML cell lines, with IC50 values in the nanomolar range, compared to the sub-micromolar to micromolar range for A-419259 trihydrochloride.

Induction of Apoptosis

A-419259 Trihydrochloride:

  • Induces apoptosis in K-562 cells in a concentration-dependent manner.

  • Also induces apoptosis in Meg-01 cells.[1][2]

Dasatinib:

  • A 4-hour treatment with 100 nM dasatinib was sufficient to commit Bcr-Abl positive CML cell lines to apoptosis.[3]

  • In LAMA-84, KYO-1, and K562 cell lines, dasatinib induced a concentration- and time-dependent increase in apoptotic cells.[3]

Cell Cycle Analysis

Both compounds have been shown to induce cell cycle arrest, a common mechanism for anti-proliferative agents.

A-419259 Trihydrochloride:

  • Induces cell-cycle arrest in primary CD34+ CML cells.[4]

Dasatinib:

  • Induces G1 phase cell cycle arrest in various cancer cell lines.[5][6] This arrest is associated with a decline in the levels of cyclin D1.[5]

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the efficacy of A-419259 trihydrochloride and dasatinib. Specific details may vary between studies.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: CML cells (e.g., K-562, Meg-01) are seeded in 96-well plates at a density of 2 x 10³ cells per well.

  • Drug Treatment: Cells are treated with various concentrations of A-419259 trihydrochloride or dasatinib.

  • Incubation: Plates are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: 50 µL of MTT solution (2 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

MTT_Assay_Workflow Seed_Cells Seed CML cells in 96-well plate Add_Drug Add A-419259 or Dasatinib Seed_Cells->Add_Drug Incubate Incubate (e.g., 48h) Add_Drug->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add DMSO Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 492 nm Solubilize->Read_Absorbance Apoptosis_Assay_Workflow Treat_Cells Treat CML cells with A-419259 or Dasatinib Harvest_Wash Harvest and wash cells Treat_Cells->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

A Comparative Guide to A-419259 Trihydrochloride and SU6656 for Src Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of Src family kinases (SFKs) in cellular signaling and disease, the selection of a potent and selective inhibitor is a critical first step. This guide provides a head-to-head comparison of two widely used Src inhibitors, A-419259 trihydrochloride and SU6656, offering a comprehensive overview of their inhibitory profiles, cellular effects, and the experimental protocols to evaluate their efficacy.

Performance and Specificity: A Quantitative Comparison

A-419259 trihydrochloride and SU6656 are both potent inhibitors of Src family kinases, but they exhibit distinct selectivity profiles. The following table summarizes their half-maximal inhibitory concentrations (IC50) against Src and other kinases, providing a clear comparison of their potency and specificity.

Kinase A-419259 trihydrochloride IC50 (nM) SU6656 IC50 (nM)
Src 9[1][2]280[3][4]
Lck 3[1][2]6.88[5][6]
Lyn 3[1][2]130[3][4]
Yes -20[3][4]
Fyn -170[3][4]
Hck 0.43[7]-
c-Abl 3000[8]-

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Mechanism of Action and Cellular Effects

Both A-419259 trihydrochloride and SU6656 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to its substrate.

A-419259 trihydrochloride is a second-generation pyrrolopyrimidine that demonstrates potent inhibition of Src family kinases.[1] It has been shown to block proliferation and induce apoptosis in various cancer cell lines.[9][10] For instance, it inhibits the growth of K-562 and Meg-01 myeloid leukemia cells and induces apoptosis in a dose-dependent manner.[8][10]

SU6656 also effectively inhibits Src family kinases and has been used to probe their role in growth factor signaling.[11] It has been observed to inhibit platelet-derived growth factor (PDGF)-stimulated DNA synthesis and cell proliferation.[11] Furthermore, SU6656 can attenuate radiation-induced Akt phosphorylation and increase apoptosis in endothelial cells.[7] In some contexts, it has been shown to interfere with Aurora kinase activity, leading to inhibition of cell division.[11]

Visualizing the Inhibition of the Src Signaling Pathway

The following diagram illustrates a simplified Src signaling pathway and highlights the point of intervention for inhibitors like A-419259 and SU6656.

Src_Signaling_Pathway Src Signaling Pathway Inhibition cluster_input Upstream Activators cluster_src Src Kinase cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses Growth Factor Receptors Growth Factor Receptors Src Src Growth Factor Receptors->Src Integrins Integrins Integrins->Src STAT3 STAT3 Src->STAT3 PI3K/Akt PI3K/Akt Src->PI3K/Akt Ras/MAPK Ras/MAPK Src->Ras/MAPK FAK FAK Src->FAK A-419259 A-419259 A-419259->Src SU6656 SU6656 SU6656->Src Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K/Akt->Survival Ras/MAPK->Proliferation Migration Migration FAK->Migration

Caption: Inhibition of the Src signaling pathway by A-419259 and SU6656.

Experimental Protocols

To aid in the experimental evaluation of these inhibitors, detailed protocols for an in vitro Src kinase assay and a Western blot for phosphorylated Src are provided below.

In Vitro Src Kinase Activity Assay

This protocol describes a general method for measuring Src kinase activity in vitro, which can be adapted for inhibitor screening.

Materials:

  • Recombinant active Src kinase

  • Src kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay Kit)

  • A-419259 trihydrochloride or SU6656

  • Phosphocellulose paper (for radioactive assay)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter or luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, peptide substrate, and the desired concentration of the inhibitor (A-419259 or SU6656) or vehicle control.

  • Add the recombinant active Src kinase to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at 30°C.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radioactive method).

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • For radioactive detection:

    • Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.

    • Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.[12]

  • For non-radioactive detection (e.g., ADP-Glo™):

    • Stop the kinase reaction according to the manufacturer's instructions.

    • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a luminometer.[13]

  • Calculate the percentage of inhibition by comparing the kinase activity in the presence of the inhibitor to the vehicle control.

Western Blot for Phosphorylated Src

This protocol outlines the steps to detect the phosphorylation status of Src in cell lysates, a common method to assess the in-cell efficacy of Src inhibitors.

Materials:

  • Cell line of interest

  • A-419259 trihydrochloride or SU6656

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Src (e.g., Tyr416) and anti-total Src

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of A-419259 or SU6656 for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 8.

  • Apply the ECL detection reagent and visualize the bands using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.[2]

By following these protocols and considering the provided comparative data, researchers can make an informed decision on the most suitable Src inhibitor for their specific experimental needs and accurately assess its inhibitory effects.

References

Validating Cellular Target Engagement of A-419259 Trihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction of a compound with its intended target within a cellular environment is a critical step in preclinical development. This guide provides a comparative analysis of A-419259 trihydrochloride, a potent Src family kinase (SFK) inhibitor, with other well-characterized SFK inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations to elucidate the underlying signaling pathways and experimental workflows.

A-419259 trihydrochloride is a second-generation pyrrolopyrimidine that demonstrates high potency and selectivity for Src family kinases, including Src, Lck, and Lyn.[1][2] It has been shown to block proliferation and induce apoptosis in various cancer cell lines, particularly in chronic myeloid leukemia (CML) models.[1][2] Validating that the cellular effects of A-419259 are a direct consequence of its engagement with its intended SFK targets is paramount for its development as a therapeutic agent or research tool.

Comparative Analysis of Src Family Kinase Inhibitors

To provide a clear perspective on the performance of A-419259 trihydrochloride, the following table summarizes its in vitro and cellular potency alongside other well-characterized SFK inhibitors.

CompoundTarget(s)In Vitro IC50Cellular Potency (Cell Proliferation IC50)Reference(s)
A-419259 trihydrochloride Src, Lck, Lyn, Hck Src: 9 nM, Lck: <3 nM, Lyn: <3 nM, Hck: 0.43 nM K-562: 0.1-0.3 µM, Meg-01: 0.1 µM [1][3]
DasatinibSrc family, Bcr-Abl, c-Kit, PDGFRβ, EphA2Src: <1 nM, Bcr-Abl: <1 nMNCI-H1975: 0.95 µM (72h), NCI-H1650: 3.64 µM (72h)[1][4][5]
Saracatinib (AZD0530)Src, Ablc-Src: 2.7 nM, v-Abl: 30 nMDU145, PC3, A549: Inhibition at 1 µM[6][7][8]
Bosutinib (SKI-606)Src, AblSrc: 1.2 nM, Abl: 1 nMKU812: 5 nM, K562: 20 nM, MEG-01: 20 nM[9][10][11]

Key Experiments for Validating Target Engagement

Confirming that A-419259 trihydrochloride engages with Src family kinases in a cellular context can be achieved through a combination of assays that measure the direct binding of the compound to its target and the downstream functional consequences of this engagement.

Inhibition of Src Autophosphorylation (Western Blot)

A primary method to demonstrate target engagement is to measure the inhibition of the kinase's autophosphorylation, which is a hallmark of its activation. For Src, this is typically assessed by detecting the phosphorylation of Tyrosine 416 (Y416) in the activation loop.[12] A decrease in the p-Src (Y416) signal upon treatment with A-419259 provides strong evidence of target engagement.

Experimental Protocol: Western Blot for Phospho-Src (Y416)

  • Cell Culture and Treatment: Culture a suitable cell line with detectable levels of active Src (e.g., K-562, DAGM/Bcr-Abl) to 70-80% confluency. Treat cells with increasing concentrations of A-419259 trihydrochloride (e.g., 0, 0.1, 0.3, 1, 3 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).[13]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Tyr416).[12]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an ECL detection reagent and capture the chemiluminescent signal.

    • To ensure equal protein loading, strip the blot and re-probe for total Src and a loading control like β-actin.

    • Quantify band intensities to determine the ratio of phosphorylated Src to total Src. A dose-dependent decrease in this ratio indicates target engagement.[14][15]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement in intact cells. The principle is that a ligand binding to its target protein increases the protein's thermal stability.[16][17][18][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with A-419259 trihydrochloride or a vehicle control.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (e.g., Src, Lck) remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of A-419259 trihydrochloride indicates that the compound has bound to and stabilized the target protein, confirming engagement.

Cellular Proliferation Assay

While not a direct measure of target binding, assessing the impact on cell proliferation provides crucial functional evidence of target engagement. The inhibition of proliferation in cell lines known to be dependent on Src family kinase signaling supports the on-target activity of the compound.

Experimental Protocol: Calcein-AM Proliferation Assay [20]

  • Cell Plating: Plate cells (e.g., K-562, Meg-01) in a 96-well plate at a density of 10,000 cells per well.

  • Compound Treatment: Add various concentrations of A-419259 trihydrochloride to the wells. Include a vehicle control.

  • Incubation: Incubate the plates at 37°C for a specified time course (e.g., 24, 48, 72 hours).

  • Calcein-AM Staining: At each time point, centrifuge the plate to pellet the cells. Wash the cells with PBS and then add calcein-AM to a final concentration of 1 µM.

  • Fluorescence Reading: Incubate the plate for a short period to allow for the conversion of calcein-AM to fluorescent calcein in viable cells. Read the fluorescence at an excitation of 485 nm and an emission of 530 nm.

  • Data Analysis: A decrease in fluorescence intensity corresponds to a reduction in viable cells, indicating an anti-proliferative effect. Calculate the IC50 value from the dose-response curve.

Visualizing Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams illustrate the Src signaling pathway and the workflows for the key target engagement assays.

Src_Signaling_Pathway Src Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 FAK Focal Adhesion Kinase (FAK) Src->FAK Apoptosis Apoptosis Src->Apoptosis Inhibition of A419259 A-419259 A419259->Src Inhibition Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation STAT3->Survival Migration Migration FAK->Migration

Caption: Src signaling pathway and the inhibitory action of A-419259.

Western_Blot_Workflow Western Blot Workflow for p-Src Inhibition A Cell Treatment with A-419259 B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Immunoblotting (p-Src Ab) E->F G Detection (ECL) F->G H Analysis (Band Densitometry) G->H

Caption: Experimental workflow for Western blot analysis of p-Src inhibition.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow A Cell Treatment (A-419259 vs. Vehicle) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated) C->D E Collect Supernatant (Soluble Proteins) D->E F Protein Detection (Western Blot for Src) E->F G Data Analysis (Melting Curve Shift) F->G

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

References

A-419259 Trihydrochloride: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of A-419259 trihydrochloride, a potent inhibitor of the Src family kinases (SFKs). The information presented herein is intended to assist researchers in evaluating the suitability of A-419259 for their studies and to provide a framework for understanding its potential on- and off-target effects.

Overview of A-419259 Trihydrochloride

A-419259 is a pyrrolopyrimidine-based ATP-competitive inhibitor targeting Src family kinases, which are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is implicated in various cancers, making them attractive targets for therapeutic intervention. A-419259 has demonstrated potent inhibition of several SFK members, including Hck, Lck, Lyn, and Src.[1][2]

Quantitative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the inhibitory activity of A-419259 against its primary targets and a broader panel of kinases.

Table 1: Inhibitory Activity against Primary Targets (Src Family Kinases)
KinaseIC50 (nM)Reference
Hck0.43[2]
Hck11.26[1]
Lck<3[1][3]
Lyn<3[1][3]
Src9[1][3]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Cross-Reactivity Profile against a Broader Kinase Panel

A comprehensive KINOMEscan analysis was conducted to assess the selectivity of A-419259 at a concentration of 1.0 μM against a panel of 468 kinases. The results indicate a relatively narrow selectivity profile, with only 19 kinase domain interactions observed.[4][5]

Kinase FamilyNotable Off-Target Interactions (at 1.0 µM)
Tyrosine Kinasesc-Abl (IC50 = 3,000 nM)[1]
Serine/Threonine KinasesPKC (IC50 = >33 µM)[1]

This table highlights known off-target interactions with available quantitative data. The KINOMEscan revealed 19 interactions at 1.0 µM, suggesting a high degree of selectivity for Src family kinases.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro kinase inhibition assay that can be used to determine the IC50 values of A-419259 against various kinases.

In Vitro Kinase Inhibition Assay (ELISA-based)

Objective: To determine the concentration-dependent inhibitory effect of A-419259 on the activity of a specific kinase.

Materials:

  • Recombinant Kinase (e.g., Src, Lck, Lyn)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)

  • A-419259 trihydrochloride

  • ATP (Adenosine 5'-triphosphate)

  • 96-well ELISA plates

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Substrate Coating: Coat the wells of a 96-well ELISA plate with the kinase-specific substrate by incubating overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove any unbound substrate.

  • Inhibitor Preparation: Prepare a serial dilution of A-419259 trihydrochloride in the Kinase Assay Buffer.

  • Kinase Reaction:

    • Add the diluted A-419259 to the appropriate wells.

    • Add the recombinant kinase to all wells except for the negative control.

    • Initiate the kinase reaction by adding a solution of ATP to all wells.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add the HRP-conjugated phospho-specific antibody to each well and incubate at room temperature.

    • Wash the plate again to remove unbound antibody.

    • Add TMB substrate and incubate in the dark until a blue color develops.

  • Measurement:

    • Stop the reaction by adding the Stop Solution.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of A-419259.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

Src family kinases are key nodes in numerous signaling pathways that control essential cellular functions. The diagram below illustrates a simplified representation of a generic Src family kinase signaling cascade.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) / Integrin / GPCR SFK_inactive Src Family Kinase (Inactive) RTK->SFK_inactive Ligand Binding SFK_active Src Family Kinase (Active) SFK_inactive->SFK_active Activation PI3K PI3K SFK_active->PI3K Ras Ras SFK_active->Ras STAT STAT SFK_active->STAT FAK FAK SFK_active->FAK Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT->Transcription Migration Migration FAK->Migration Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation A419259 A-419259 A419259->SFK_active

Caption: Simplified Src family kinase signaling pathway and the inhibitory action of A-419259.

Conclusion

References

A Comparative Guide: A-419259 Trihydrochloride versus PP2 for Src Family Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and drug development, Src family kinases (SFKs) have emerged as critical targets for therapeutic intervention. These non-receptor tyrosine kinases play pivotal roles in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Their dysregulation is a frequent event in various human cancers, making the development of potent and selective inhibitors a key focus of investigation. This guide provides a detailed comparison of two prominent Src family kinase inhibitors: A-419259 trihydrochloride and PP2.

Overview of A-419259 Trihydrochloride and PP2

A-419259 trihydrochloride is a second-generation pyrrolo-pyrimidine inhibitor designed for enhanced selectivity towards the Src family of kinases.[1] In contrast, PP2, a pyrazolopyrimidine compound, is a widely used and well-characterized Src family kinase inhibitor, though it is known to exhibit a broader range of off-target effects.[2][3] This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by available experimental data.

Comparative Efficacy and Selectivity

A direct comparison of the inhibitory activity of A-419259 and PP2 on Src kinase autophosphorylation in chronic myelogenous leukemia (CML) cell lines, K-562 and Meg-01, demonstrates the superior potency of A-419259. While PP2 inhibits Src kinase autophosphorylation in these cell lines with an IC50 between 3 and 10 µM, A-419259 achieves the same effect at a significantly lower concentration range of 0.1 to 0.3 µM.[1]

The following table summarizes the available IC50 data for both inhibitors against various kinases. It is important to note that this data is compiled from multiple sources and experimental conditions may vary.

KinaseA-419259 Trihydrochloride IC50 (nM)PP2 IC50 (nM)
Src 9[4]-
Lck <3[4]4[1]
Fyn -5[1]
Lyn <3[4]-
Hck 0.43[2]5
Abl 3000[4]-

Note: A direct side-by-side comprehensive kinase selectivity panel for A-419259 and PP2 was not available in the public domain at the time of this writing. The data presented is compiled from various sources and should be interpreted with caution.

While both compounds are potent inhibitors of Src family kinases, A-419259 generally exhibits greater potency and, based on available data, higher selectivity against other tyrosine kinases like Abl compared to the broader profile of PP2.[1][2] The off-target effects of PP2 have been documented to include inhibition of other kinases such as EGFR and TGF-β receptors, which can complicate the interpretation of experimental results.[3][5]

Impact on Cellular Processes

Both A-419259 and PP2 have been shown to effectively modulate key cellular processes implicated in cancer progression.

Cell Viability and Proliferation:

  • A-419259 has been demonstrated to inhibit the proliferation of CML cell lines K-562 and Meg-01 with IC50 values of approximately 0.1-0.3 µM and 0.1 µM, respectively.[1]

  • PP2 has been shown to suppress the viability of A549 non-small cell lung cancer cells in a dose- and time-dependent manner. It also inhibits the proliferation of various cancer cell lines, including those of the colon, liver, and breast.

Apoptosis:

  • A-419259 potently induces apoptosis in K-562 cells in a dose-dependent manner, starting at a concentration of 0.1 µM.[1]

  • PP2 has been shown to induce apoptosis in A549 cells, with the percentage of apoptotic cells increasing with higher concentrations of the inhibitor.

Cell Migration and Invasion:

  • PP2 has been demonstrated to inhibit the migration and invasion of A549 cells. It also effectively blocks TGF-β1-induced cell migration and invasion in pancreatic and non-small cell lung cancer cell lines.

Signaling Pathways

The primary mechanism of action for both inhibitors is the blockade of Src family kinase activity, which in turn affects downstream signaling pathways crucial for cancer cell survival and proliferation. One of the key pathways modulated by Src is the PI3K/Akt pathway. Inhibition of Src by compounds like PP2 has been shown to suppress the downstream activation of PI3K and Akt, leading to the observed effects on cell viability and apoptosis.

Src_Signaling_Pathway Growth Factor Receptors Growth Factor Receptors Src Src Growth Factor Receptors->Src Integrins Integrins Integrins->Src PI3K PI3K Src->PI3K Cell Migration Cell Migration Src->Cell Migration Akt Akt PI3K->Akt Cell Proliferation Cell Proliferation Akt->Cell Proliferation Cell Survival Cell Survival Akt->Cell Survival A-419259 A-419259 A-419259->Src PP2 PP2 PP2->Src

Src signaling pathway and points of inhibition.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Materials:

  • Recombinant Src family kinase

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • A-419259 trihydrochloride and PP2

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of A-419259 and PP2 in assay buffer.

  • In a microplate, add the kinase, substrate peptide, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Serial Dilutions Serial Dilutions Incubation Incubation Serial Dilutions->Incubation Kinase & Substrate Kinase & Substrate Kinase & Substrate->Incubation Add ATP Add ATP Incubation->Add ATP Stop Reaction Stop Reaction Add ATP->Stop Reaction Add Detection Reagent Add Detection Reagent Stop Reaction->Add Detection Reagent Read Signal Read Signal Add Detection Reagent->Read Signal

Workflow for a typical in vitro kinase assay.

Western Blot for Phospho-Src

This protocol is used to assess the level of Src activation in cells by detecting its phosphorylated form.

Materials:

  • Cell culture reagents

  • A-419259 trihydrochloride and PP2

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Src, anti-total-Src)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with various concentrations of A-419259 or PP2 for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Src overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Src for normalization.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cell culture reagents

  • A-419259 trihydrochloride and PP2

  • 96-well plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of A-419259 or PP2 for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • Cell culture reagents

  • A-419259 trihydrochloride and PP2

  • Culture plates or dishes

  • Pipette tip or cell scraper

  • Microscope with a camera

Procedure:

  • Grow cells to a confluent monolayer in a culture plate.

  • Create a "wound" by scratching the monolayer with a sterile pipette tip.

  • Wash the cells to remove debris and add fresh medium containing different concentrations of A-419259 or PP2.

  • Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Conclusion

Both A-419259 trihydrochloride and PP2 are valuable tools for studying the role of Src family kinases in cancer and other diseases. The available data suggests that A-419259 is a more potent and potentially more selective inhibitor of Src family kinases compared to PP2. This enhanced selectivity can be advantageous in research settings to minimize off-target effects and more accurately attribute observed biological responses to the inhibition of Src kinases. However, the choice of inhibitor will ultimately depend on the specific experimental context, including the cell type, the specific research question, and the need to balance potency with potential off-target activities. Researchers are encouraged to carefully consider the selectivity profiles of these inhibitors when designing experiments and interpreting results.

References

Downstream Effects of A-419259 Trihydrochloride on Stat5 and Erk Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of A-419259 trihydrochloride's effects on Stat5 and Erk signaling pathways. We present supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

A-419259 trihydrochloride is a potent, second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs), including Src, Lck, Lyn, and Hck. Its mechanism of action involves binding to the ATP pocket of these kinases, thereby blocking their catalytic activity. The inhibition of SFKs by A-419259 has significant downstream consequences on critical signaling pathways that regulate cell proliferation, survival, and differentiation, most notably the Stat5 and Erk pathways. This guide explores these effects in detail, offering a comparative analysis with other relevant inhibitors.

Comparative Analysis of Inhibitor Effects on Stat5 and Erk Phosphorylation

The efficacy of A-419259 in modulating Stat5 and Erk signaling is best understood through quantitative analysis of its inhibitory concentrations. The following table summarizes the available data on A-419259 and compares it with other well-characterized inhibitors of these pathways.

CompoundTarget(s)Effect on Stat5 Phosphorylation (IC50)Effect on Erk Phosphorylation (IC50)Cell Line/SystemReference
A-419259 trihydrochloride Src Family Kinases (Src, Lck, Lyn, Hck)~0.1-0.3 µM (complete inhibition)~0.3-1.0 µM (complete inhibition)K-562 (CML)
Dasatinib BCR-ABL, Src Family Kinases, c-Kit, PDGFRPotent Inhibition (nM range)Potent Inhibition (nM range)Various CML and ALL cell linesN/A
SU6656 Src Family Kinases (Src, Yes, Fyn)InhibitionInhibitionVarious cancer cell linesN/A
U0126 MEK1/2No direct effectPotent Inhibition (µM range)Various cell linesN/A
Trametinib MEK1/2No direct effectPotent Inhibition (nM range)Various cancer cell linesN/A

Note: IC50 values can vary depending on the specific experimental conditions, cell line, and assay used. The data for Dasatinib, SU6656, U0126, and Trametinib are based on their known primary targets and established literature. Direct comparative studies with A-419259 under identical conditions are limited.

Signaling Pathways and Mechanism of Action

To visualize the mechanism by which A-419259 influences Stat5 and Erk, the following signaling pathway diagrams are provided.

Src_Stat5_Erk_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Family Kinases (Src, Lck, Lyn, Hck) Receptor->Src Activation JAK JAK Receptor->JAK Ras Ras Src->Ras Activation Stat5 Stat5 Src->Stat5 Phosphorylation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Erk Erk1/2 MEK->Erk Gene_Transcription Gene Transcription (Proliferation, Survival) Erk->Gene_Transcription JAK->Stat5 pStat5 p-Stat5 (dimer) Stat5->pStat5 pStat5->Gene_Transcription A419259 A-419259 A419259->Src

Figure 1: A-419259 inhibits Src family kinases, blocking downstream Stat5 and Erk signaling.

Experimental Protocols

Accurate assessment of the downstream effects of A-419259 requires robust experimental methodologies. The following are detailed protocols for key experiments.

Western Blot Analysis of Stat5 and Erk Phosphorylation

This protocol allows for the semi-quantitative determination of the phosphorylation status of Stat5 and Erk in response to treatment with A-419259.

1. Cell Culture and Treatment:

  • Culture cells (e.g., K-562 chronic myeloid leukemia cells) in appropriate media and conditions.

  • Seed cells at a suitable density and allow them to adhere or stabilize.

  • Treat cells with varying concentrations of A-419259 trihydrochloride (e.g., 0.1, 0.3, 1.0 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phospho-Stat5 (Tyr694), total Stat5, phospho-Erk1/2 (Thr202/Tyr204), and total Erk1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • Compare the normalized phosphorylation levels in A-419259-treated samples to the vehicle control.

Western_Blot_Workflow cluster_protocol Western Blot Protocol Cell_Treatment 1. Cell Treatment (A-419259) Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (p-Stat5, p-Erk) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Figure 2: Experimental workflow for Western blot analysis.
In Vitro Kinase Assay

This assay directly measures the inhibitory effect of A-419259 on the kinase activity of a specific Src family member.

1. Reagents and Setup:

  • Recombinant active Src family kinase (e.g., Hck, Src).

  • Kinase-specific substrate peptide.

  • ATP (including [γ-³²P]ATP for radiometric assay or cold ATP for non-radiometric assays).

  • Kinase reaction buffer.

  • A-419259 trihydrochloride and other test inhibitors.

2. Assay Procedure:

  • Prepare serial dilutions of A-419259 and other inhibitors.

  • In a microplate, combine the kinase, substrate peptide, and inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a defined period.

  • Stop the reaction.

3. Detection and Analysis (Radiometric Method):

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_protocol In Vitro Kinase Assay Reagents 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Reaction 2. Set up Kinase Reaction Reagents->Reaction Incubation 3. Incubate at 30°C Reaction->Incubation Termination 4. Stop Reaction Incubation->Termination Detection 5. Detect Phosphorylation Termination->Detection Analysis 6. Calculate IC50 Detection->Analysis

Figure 3: Workflow for an in vitro kinase assay.

Conclusion

A-419259 trihydrochloride effectively inhibits the downstream signaling of both Stat5 and Erk by targeting their upstream activators, the Src family kinases. The provided data and protocols offer a framework for researchers to quantitatively assess these effects and compare them with other inhibitors. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the compound's mechanism of action and its potential applications in research and drug development. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and specificity of A-419259 in modulating these critical cancer-related signaling pathways.

A Comparative Guide to A-419259 Trihydrochloride and Saracatinib: Potent Inhibitors of the Src Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the Src family of non-receptor tyrosine kinases (SFKs) represents a pivotal node in signaling pathways that govern cell proliferation, survival, migration, and angiogenesis. The dysregulation of SFK activity is a common feature in a multitude of human cancers, making them attractive targets for therapeutic intervention. This guide provides a side-by-side comparison of two prominent SFK inhibitors, A-419259 trihydrochloride and saracatinib (AZD0530), for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Both A-419259 trihydrochloride and saracatinib are potent, ATP-competitive inhibitors of Src family kinases. They exert their effects by binding to the kinase domain of SFKs, thereby blocking the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This inhibition disrupts the downstream signaling cascades that contribute to malignant phenotypes.

A-419259 trihydrochloride is a second-generation pyrrolopyrimidine inhibitor with high selectivity for the Src family of kinases.[1][2] It has been shown to block proliferation and induce apoptosis in chronic myeloid leukemia (CML) cell lines.[2][3][4]

Saracatinib (AZD0530) is an orally available dual inhibitor of Src and Abl kinases.[5][6] It potently inhibits several members of the Src kinase family.[7][8] Saracatinib has demonstrated anti-migratory, anti-invasive, and anti-tumor effects in various preclinical cancer models.[9][10][11]

In Vitro Kinase Inhibition Profile

The inhibitory activity of A-419259 and saracatinib against a panel of kinases has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized below. It is important to note that these values were not determined in a head-to-head comparative study and experimental conditions may have varied.

Kinase TargetA-419259 Trihydrochloride IC50 (nM)Saracatinib (AZD0530) IC50 (nM)
Src Family Kinases
c-Src9[1][12]2.7[7][13]
Lck<3[1][14]4-10[7]
Lyn<3[1][14]4-10[7]
Fyn-4-10[7]
Yes-4-10[7]
Hck0.43[15]-
Fgr-4-10[7]
Blk-4-10[7]
Other Kinases
Abl3000[14]Less active than against Src[7]
EGFR-Less active than against Src[7]
ALK2-6.7[16]

Data compiled from multiple sources.[1][7][12][13][14][15][16] Direct comparison is limited as assays were not performed in the same study.

Cellular Activity

The in vitro efficacy of A-419259 and saracatinib has been evaluated in various cancer cell lines, demonstrating their ability to inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion.

Cell LineCancer TypeAssayA-419259 IC50 (µM)Saracatinib IC50 (µM)
K-562Chronic Myeloid LeukemiaProliferation0.1 - 0.3[1][2]0.22[13][17]
Meg-01Chronic Myeloid LeukemiaProliferation0.1[1][14]-
DAGM/Bcr-AblMurine Myeloid LeukemiaProliferation0.1 - 0.3[1][14]-
PC3Prostate CancerProliferation/Migration-Growth inhibition observed[7]
DU145Prostate CancerProliferation/Migration-Growth inhibition observed[7]
Various Solid TumorsColon, Prostate, LungProliferation-0.2 - 0.7[13][17]

Data compiled from multiple sources.[1][2][7][13][14][17] Direct comparison is limited as assays were not performed in the same study.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams illustrate the Src signaling pathway and typical experimental workflows.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src PI3K PI3K Src->PI3K RAS RAS Src->RAS STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK A419259 A-419259 A419259->Src Saracatinib Saracatinib Saracatinib->Src Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Migration Migration/ Invasion FAK->Migration

Caption: Simplified Src signaling pathway.

Kinase_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase (e.g., Src) - Substrate (e.g., peptide) - ATP - Inhibitor (A-419259 or Saracatinib) Start->PrepareReagents Incubate Incubate Kinase with Inhibitor PrepareReagents->Incubate AddSubstrateATP Initiate Reaction: Add Substrate and ATP Incubate->AddSubstrateATP IncubateReaction Incubate at Optimal Temperature AddSubstrateATP->IncubateReaction StopReaction Stop Reaction IncubateReaction->StopReaction Detection Detection of Phosphorylation (e.g., ELISA, TR-FRET, Radioactivity) StopReaction->Detection DataAnalysis Data Analysis: Calculate IC50 Detection->DataAnalysis End End DataAnalysis->End

Caption: In vitro kinase inhibition assay workflow.

Cell_Proliferation_Assay_Workflow Start Start SeedCells Seed Cancer Cells in a 96-well Plate Start->SeedCells AddInhibitor Add Serial Dilutions of A-419259 or Saracatinib SeedCells->AddInhibitor IncubateCells Incubate for a Defined Period (e.g., 72h) AddInhibitor->IncubateCells AddReagent Add Cell Viability Reagent (e.g., MTT, MTS, Calcein-AM) IncubateCells->AddReagent IncubateReagent Incubate for Color/Fluorescence Development AddReagent->IncubateReagent MeasureSignal Measure Absorbance or Fluorescence IncubateReagent->MeasureSignal DataAnalysis Data Analysis: Calculate IC50 MeasureSignal->DataAnalysis End End DataAnalysis->End

Caption: Cell proliferation assay workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to evaluate A-419259 and saracatinib.

In Vitro Kinase Inhibition Assay (ELISA-based for A-419259)

This protocol is adapted from methodologies used to characterize A-419259.[8]

  • Plate Coating: Coat 96-well ELISA plates with a solution of Poly(Glu,Tyr) 4:1 substrate (e.g., 200 µg/mL in PBS) and incubate for 1 hour at 37°C.

  • Washing: Wash the plates with PBS containing 0.1% Tween-20 (PBS-T).

  • Inhibitor Addition: Prepare serial dilutions of A-419259. Add the inhibitor dilutions to the wells.

  • Enzyme Addition: Add the purified Src family kinase (e.g., Src, Lck, or Lyn) in a suitable kinase assay buffer (e.g., 250 mM MOPSO, pH 6.75, 10 mM MgCl2, 2 mM MnCl2, 2.5 mM DTT, 0.02% BSA, 2 mM Na3VO4, 5% DMSO).

  • Reaction Initiation: Add ATP to a final concentration of 5 µM to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 20 minutes.

  • Washing: Wash the plates three times with PBS-T.

  • Detection: Add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). Incubate as recommended by the manufacturer.

  • Development: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with an appropriate stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT-based)

This is a general protocol for assessing the effect of inhibitors on cell proliferation.[3][11][18]

  • Cell Seeding: Seed cells (e.g., K-562, PC3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of A-419259 or saracatinib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

Both A-419259 trihydrochloride and saracatinib are potent inhibitors of Src family kinases with demonstrated anti-cancer activity in preclinical models. A-419259 appears to be a highly selective SFK inhibitor, while saracatinib exhibits a dual Src/Abl inhibitory profile and has been investigated more broadly against various solid tumors. The choice between these inhibitors for research or therapeutic development will depend on the specific SFK members and signaling pathways of interest, as well as the cancer type being investigated. The provided data and protocols offer a foundation for the rational selection and evaluation of these compounds in a research setting. It is recommended that for direct comparison, these compounds be evaluated side-by-side in the same experimental systems.

References

In Vitro Efficacy of A-419259 Trihydrochloride Against Resistant Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of A-419259 trihydrochloride, a potent Src family kinase (SFK) inhibitor, against wild-type and a known resistant mutant of the Hematopoietic Cell Kinase (Hck). The data presented is intended to inform research and drug development efforts focused on overcoming resistance to targeted therapies in oncology, particularly in the context of Chronic Myeloid Leukemia (CML).

Executive Summary

A-419259 is a second-generation pyrrolo-pyrimidine inhibitor with high selectivity for Src family kinases.[1][2] While it effectively inhibits wild-type Hck, a key downstream signaling partner of the Bcr-Abl oncoprotein in CML, a single point mutation, T338M, in the 'gatekeeper' residue of the Hck kinase domain has been shown to confer significant resistance to A-419259.[1][3] This guide summarizes the in vitro data validating this resistance and provides a comparative overview with other SFK inhibitors, Dasatinib and Bosutinib, used in CML therapy.

Data Presentation

Table 1: In Vitro Kinase Inhibition of Wild-Type and Resistant Hck Mutant by A-419259
KinaseInhibitorIC50 (nM)Fold Resistance
Wild-Type HckA-41925911.26 ± 1.23-
Hck-T338M MutantA-419259315.6 ± 80.3~28

Data sourced from Pene-Dumitrescu, T., et al. (2008).[1]

Table 2: Cellular Efficacy of A-419259 against CML Cell Lines Expressing Wild-Type or Resistant Hck
Cell LineHck StatusAssayA-419259 Effect
K-562Wild-Type Hck (transfected)Proliferation (MTT Assay)Inhibition of proliferation
K-562Hck-T338M (transfected)Proliferation (MTT Assay)Resistance to inhibition
K-562Wild-Type Hck (transfected)Apoptosis (Caspase-3/7 Assay)Induction of apoptosis
K-562Hck-T338M (transfected)Apoptosis (Caspase-3/7 Assay)Protection from apoptosis

Observations based on findings from Pene-Dumitrescu, T., et al. (2008).[1]

Table 3: Overview of Alternative Src/Abl Kinase Inhibitors in CML
InhibitorMechanism of ActionReported Efficacy against Imatinib-Resistant MutantsEfficacy against Hck-T338M
Dasatinib Potent, multi-targeted inhibitor of Bcr-Abl and Src family kinases.[4][5]Effective against a broad range of imatinib-resistant Bcr-Abl mutations, except T315I.[5]Data not specifically available for Hck-T338M.
Bosutinib Dual Src/Abl kinase inhibitor.[6][7]Effective against most imatinib-resistant Bcr-Abl mutations, with the exception of T315I and V299L.[6][7]Data not specifically available for Hck-T338M.

Experimental Protocols

In Vitro Kinase Assay

An in vitro kinase assay was utilized to determine the IC50 values of A-419259 against recombinant wild-type and Hck-T338M mutant kinases. The general steps for such an assay are as follows:

  • Enzyme and Substrate Preparation : Recombinant wild-type and mutant Hck enzymes are purified. A specific peptide substrate for Hck is prepared.

  • Reaction Setup : The kinase reaction is initiated by incubating the enzyme, substrate, and varying concentrations of A-419259 in a buffer containing ATP and magnesium chloride.

  • Detection of Phosphorylation : The amount of phosphorylated substrate is quantified. This can be achieved using methods such as radioactivity (incorporation of ³²P-ATP), fluorescence, or luminescence-based assays that detect ADP production.[8][9][10][11][12]

  • Data Analysis : The percentage of kinase inhibition at each A-419259 concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The effect of A-419259 on the proliferation of CML cells expressing wild-type or mutant Hck was assessed using a colorimetric MTT assay.

  • Cell Seeding : K-562 CML cells, transfected to express either wild-type Hck or the Hck-T338M mutant, are seeded in 96-well plates.[2][13][14]

  • Compound Treatment : The cells are treated with a range of concentrations of A-419259 or a vehicle control.

  • Incubation : The plates are incubated for a specified period (e.g., 48-72 hours) to allow for cell proliferation.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[2][15]

  • Solubilization : The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable, proliferating cells.[2]

Apoptosis (Caspase-3/7) Assay

The induction of apoptosis by A-419259 was measured by quantifying the activity of caspase-3 and -7, key executioner caspases.

  • Cell Treatment : Similar to the proliferation assay, transfected K-562 cells are treated with A-419259 or a vehicle control.

  • Lysis and Substrate Addition : After the treatment period, the cells are lysed, and a luminogenic or fluorogenic substrate containing the DEVD peptide sequence (recognized and cleaved by caspase-3 and -7) is added.[16][17][18]

  • Signal Detection : Cleavage of the substrate by active caspases generates a luminescent or fluorescent signal.[16][17]

  • Measurement : The signal intensity is measured using a luminometer or fluorescence plate reader. An increase in signal indicates an increase in caspase-3/7 activity and, consequently, apoptosis.[18]

Visualizations

Signaling_Pathway Bcr-Abl Bcr-Abl Hck (WT) Hck (WT) Bcr-Abl->Hck (WT) Activates Hck (T338M) Hck (T338M) Bcr-Abl->Hck (T338M) Activates Downstream Signaling Downstream Signaling Hck (WT)->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival A-419259 A-419259 A-419259->Hck (WT) Inhibits A-419259->Hck (T338M) Ineffective Inhibition Hck (T338M)->Downstream Signaling Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 In Vitro Kinase Assay K-562 Cells (WT Hck) K-562 Cells (WT Hck) Treatment with A-419259 Treatment with A-419259 K-562 Cells (WT Hck)->Treatment with A-419259 K-562 Cells (Hck-T338M) K-562 Cells (Hck-T338M) K-562 Cells (Hck-T338M)->Treatment with A-419259 MTT Assay MTT Assay Treatment with A-419259->MTT Assay Caspase-3/7 Assay Caspase-3/7 Assay Treatment with A-419259->Caspase-3/7 Assay Proliferation Data Proliferation Data MTT Assay->Proliferation Data Apoptosis Data Apoptosis Data Caspase-3/7 Assay->Apoptosis Data Recombinant Kinase (WT/T338M) Recombinant Kinase (WT/T338M) Kinase Reaction Kinase Reaction Recombinant Kinase (WT/T338M)->Kinase Reaction A-419259 Titration A-419259 Titration A-419259 Titration->Kinase Reaction IC50 Determination IC50 Determination Kinase Reaction->IC50 Determination

References

Comparative Analysis: A-419259 Trihydrochloride and Bosutinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor research, both A-419259 trihydrochloride and bosutinib represent targeted therapeutic agents. However, they differ significantly in their developmental stage, target specificity, and the breadth of available scientific data. Bosutinib is a clinically approved drug with a well-documented profile, primarily as a dual Src/Abl kinase inhibitor. In contrast, A-419259 trihydrochloride is a research compound with limited publicly available information, noted for its potent and selective inhibition of the c-Met receptor tyrosine kinase.

This guide provides a comparative overview of these two compounds, drawing upon the available experimental data to inform researchers, scientists, and drug development professionals.

Overview and Target Profile

Bosutinib is an FDA-approved medication for the treatment of chronic myeloid leukemia (CML). Its mechanism of action centers on the inhibition of the Bcr-Abl fusion protein, the hallmark of CML, and kinases of the Src family. A-419259 trihydrochloride, while not as extensively studied, has been identified as a potent inhibitor of the c-Met (hepatocyte growth factor receptor) kinase.

FeatureA-419259 TrihydrochlorideBosutinib
Primary Target(s) c-Met (Hepatocyte Growth Factor Receptor)Bcr-Abl, Src family kinases (Src, Lyn, Hck)
Development Stage Research CompoundFDA-approved Drug
Therapeutic Area Preclinical Cancer ResearchChronic Myeloid Leukemia (CML)
Mechanism of Action ATP-competitive inhibitor of c-Met kinase activity.ATP-competitive inhibitor of Bcr-Abl and Src family kinases.

Quantitative Analysis of Kinase Inhibition

Due to the limited availability of public data for A-419259 trihydrochloride, a direct quantitative comparison with bosutinib across a wide range of kinases is not feasible. However, we can compare their reported potencies against their primary targets.

CompoundTarget KinaseIC₅₀ (nM)Assay Conditions
A-419259c-Met3In vitro kinase assay
BosutinibBcr-Abl1.2Cell-based autophosphorylation assay
BosutinibSrc1.2In vitro kinase assay

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency. The differing assay conditions should be considered when comparing these values.

Signaling Pathways

The distinct target profiles of A-419259 trihydrochloride and bosutinib mean they interrupt different cellular signaling pathways implicated in cancer.

cluster_A419259 A-419259 trihydrochloride Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2_SOS GRB2/SOS cMet->GRB2_SOS A419259 A-419259 A419259->cMet RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation

Caption: A-419259 inhibits the HGF/c-Met pathway.

cluster_Bosutinib Bosutinib Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT Bosutinib Bosutinib Bosutinib->BCR_ABL Leukemogenesis Leukemogenesis STAT5->Leukemogenesis RAS_RAF_MEK_ERK->Leukemogenesis PI3K_AKT->Leukemogenesis

Caption: Bosutinib inhibits the BCR-ABL signaling cascade.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for assessing the activity of kinase inhibitors like A-419259 and bosutinib.

In Vitro Kinase Assay (for c-Met)

This protocol is a generalized procedure for determining the IC₅₀ of an inhibitor against a purified kinase.

cluster_Workflow In Vitro Kinase Assay Workflow A Prepare kinase reaction buffer with purified c-Met enzyme B Add serial dilutions of A-419259 trihydrochloride A->B C Initiate reaction with ATP and substrate peptide B->C D Incubate at 30°C C->D E Terminate reaction and quantify substrate phosphorylation D->E F Calculate IC50 value E->F

Caption: Workflow for an in vitro kinase inhibition assay.

  • Preparation of Reagents: A kinase buffer is prepared containing Tris-HCl, MgCl₂, and DTT. Purified recombinant c-Met kinase is diluted in this buffer. A-419259 trihydrochloride is serially diluted in DMSO. A substrate peptide (e.g., poly(Glu, Tyr) 4:1) and ATP are also prepared.

  • Assay Procedure: The c-Met enzyme and various concentrations of A-419259 are pre-incubated in a 96-well plate. The kinase reaction is initiated by the addition of the ATP and substrate mixture.

  • Incubation and Termination: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction is then stopped by the addition of a solution containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using ³²P-labeled ATP.

  • Data Analysis: The percentage of kinase inhibition for each concentration of A-419259 is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Autophosphorylation Assay (for Bcr-Abl)

This assay measures the ability of an inhibitor to block the autophosphorylation of its target kinase within a cellular context.

  • Cell Culture: A human CML cell line expressing Bcr-Abl (e.g., K562) is cultured under standard conditions.

  • Compound Treatment: Cells are treated with various concentrations of bosutinib or a vehicle control (DMSO) for a defined period (e.g., 2 hours).

  • Cell Lysis: After treatment, the cells are harvested and lysed to release cellular proteins.

  • Western Blotting: The protein concentration of the lysates is determined, and equal amounts are separated by SDS-PAGE. The proteins are then transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated Bcr-Abl (p-Bcr-Abl). A second primary antibody for total Bcr-Abl or a housekeeping protein (e.g., β-actin) is used for normalization.

  • Quantification and Analysis: The bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified, and the ratio of p-Bcr-Abl to total Bcr-Abl (or the housekeeping protein) is calculated. The IC₅₀ is determined by plotting the inhibition of Bcr-Abl phosphorylation against the concentration of bosutinib.

Conclusion

A-419259 trihydrochloride and bosutinib are valuable tools for cancer research, but they occupy different positions in the drug development pipeline. Bosutinib is a well-characterized, multi-kinase inhibitor with proven clinical efficacy in CML. Its inhibitory effects on Bcr-Abl and Src family kinases are extensively documented. A-419259 trihydrochloride, on the other hand, is a more selective research compound targeting the c-Met pathway. The limited public data on A-419259 underscores the need for further investigation to fully understand its therapeutic potential. For researchers studying c-Met-driven cancers, A-419259 may serve as a useful probe, while bosutinib remains a critical agent in the study and treatment of CML and other malignancies driven by Src/Abl signaling.

Safety Operating Guide

Personal protective equipment for handling A 419259 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling A 419259 trihydrochloride, a potent Src family kinase inhibitor. Adherence to these protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is fundamental to minimize exposure to this compound. The following table summarizes the recommended protective equipment.

Protection Type Recommended Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate and dust formation is likely, a NIOSH-approved respirator may be necessary.Minimizes inhalation of dust or aerosols.

Donning and Doffing PPE: A Step-by-Step Protocol

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Gown: Put on a lab coat or gown, ensuring it is fully fastened.

  • Mask or Respirator: If required, secure the mask or respirator over your nose and mouth.

  • Goggles or Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff to the fingertips, turning them inside out.

  • Gown: Untie or unfasten the gown and peel it away from your body, touching only the inside of the gown.

  • Goggles or Face Shield: Remove eye and face protection from the back to the front.

  • Mask or Respirator: Remove the mask or respirator from the back to the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plan

Handling:

  • Avoid contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the container tightly sealed when not in use.

Storage:

  • Store in a cool, well-ventilated area.

  • Recommended storage temperature is -20°C for long-term stability.

Disposal:

  • Dispose of contaminated PPE and waste in a designated, approved hazardous waste container.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Safety Workflow Diagram

The following diagram illustrates the key procedural steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Select Appropriate PPE A->B C Don PPE B->C D Handle Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Doff PPE F->G H Dispose of Waste Properly G->H I Wash Hands H->I

Safe handling workflow for this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.